4'',5''-Dehydroisopsoralidin
Description
The exact mass of the compound 10-Hydroxy-3,3-dimethylbenzofuro[3,2-c]pyrano[3,2-g]chromen-7(3H)-one is 334.08412354 g/mol and the complexity rating of the compound is 599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-hydroxy-17,17-dimethyl-3,12,16-trioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4(9),5,7,14,18,20-octaen-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O5/c1-20(2)6-5-10-7-13-16(9-14(10)25-20)24-19(22)17-12-4-3-11(21)8-15(12)23-18(13)17/h3-9,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYFEXJZZVARFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC(=O)C4=C3OC5=C4C=CC(=C5)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Natural Source and Isolation of 4',5'-Dehydroisopsoralidin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sourcing and isolation of 4',5'-Dehydroisopsoralidin, a furanocoumarin of interest for its potential biological activities. This document outlines detailed experimental protocols synthesized from established methodologies for the extraction and purification of related compounds, presents available quantitative data for contextual understanding, and includes a visual workflow of the isolation process.
Natural Source
The primary natural source of 4',5'-Dehydroisopsoralidin is the dried ripe fruit of Psoralea corylifolia L., a plant belonging to the Fabaceae family.[1] This herb is a staple in traditional Chinese and Indian medicine and is known to produce a diverse array of bioactive secondary metabolites, including coumarins, flavonoids, and meroterpenes. 4',5'-Dehydroisopsoralidin is one of the coumarin constituents isolated from this plant.
Quantitative Data
While specific quantitative data for the yield of 4',5'-Dehydroisopsoralidin from Psoralea corylifolia is not extensively reported in readily available literature, analysis of the major chemical constituents of the plant's seeds provides a valuable context for the relative abundance of different compounds. The following table summarizes the content of several major bioactive compounds found in the seeds of Psoralea corylifolia.
| Compound | Content (mg/g of dried seeds) | Reference |
| Bakuchiol | 11.713 ± 0.088 | [2] |
| Psoralen | 1.902 ± 0.003 | [2] |
| Bavachinin | 1.623 ± 0.011 | [2] |
| Angelicin (Isopsoralen) | 1.506 ± 0.003 | [2] |
| Neobavaisoflavone | 1.321 ± 0.011 | [2] |
| Psoralidin | 1.310 ± 0.010 | [2] |
| Isobavachalcone | 0.736 ± 0.006 | [2] |
Note: The content of individual compounds in the ethyl acetate extract of Psoralea corylifolia fruits has been reported to range from 1.26% to 16.49% (w/w)[3].
Experimental Protocols: Isolation of 4',5'-Dehydroisopsoralidin
The following is a synthesized, detailed protocol for the isolation of 4',5'-Dehydroisopsoralidin from the fruits of Psoralea corylifolia. This protocol is based on established methodologies for the separation of coumarins and other phytochemicals from this plant.
Plant Material and Pre-treatment
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Procurement: Obtain dried, mature fruits (seeds) of Psoralea corylifolia L. from a reputable supplier.
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Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.
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Preparation: Grind the dried fruits into a coarse powder (approximately 40-60 mesh) to increase the surface area for efficient extraction.
Extraction
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Defatting (Optional but Recommended): To remove non-polar constituents that may interfere with subsequent chromatographic steps, perform a preliminary extraction with a non-polar solvent.
-
Macerate the powdered plant material in petroleum ether or n-hexane (1:10, w/v) at room temperature for 24-48 hours with occasional stirring.
-
Filter the mixture and repeat the extraction process two more times with fresh solvent.
-
Discard the non-polar extract and air-dry the defatted plant material.
-
-
Main Extraction:
-
Extract the defatted powder with 70-95% ethanol or methanol (1:10, w/v) using a Soxhlet apparatus for 6-8 hours or by maceration at room temperature for 48-72 hours with continuous agitation.[2]
-
Filter the extract and repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Fractionation
-
Solvent-Solvent Partitioning:
-
Suspend the crude extract in distilled water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
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Based on the polarity of furanocoumarins, the ethyl acetate and chloroform fractions are most likely to contain 4',5'-Dehydroisopsoralidin.
-
Concentrate each fraction to dryness in vacuo.
-
Chromatographic Purification
-
Column Chromatography (Initial Separation):
-
Subject the ethyl acetate or chloroform fraction to column chromatography on silica gel (100-200 mesh).
-
Pack the column with silica gel suspended in a non-polar solvent (e.g., n-hexane).
-
Load the concentrated fraction onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate (e.g., n-hexane -> n-hexane:ethyl acetate mixtures -> ethyl acetate -> ethyl acetate:methanol mixtures).
-
Collect fractions of a fixed volume and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light (254 nm and 365 nm).
-
Combine fractions with similar TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):
-
Further purify the fractions containing the target compound using a preparative reversed-phase HPLC system with a C18 column.
-
A typical mobile phase would be a gradient of methanol and water or acetonitrile and water.
-
Monitor the elution profile with a UV detector at a wavelength where the compound exhibits significant absorbance (e.g., 254 nm).
-
Collect the peak corresponding to 4',5'-Dehydroisopsoralidin.
-
Evaporate the solvent to obtain the purified compound.
-
Structure Elucidation
Confirm the identity and purity of the isolated 4',5'-Dehydroisopsoralidin using spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to elucidate the chemical structure.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system.
Visualized Workflow
The following diagram illustrates the general workflow for the isolation of 4',5'-Dehydroisopsoralidin from Psoralea corylifolia.
Caption: Isolation workflow for 4',5'-Dehydroisopsoralidin.
References
- 1. [Study on the chemical constituents of Psoralea corylifolia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Constituents of Psoralea corylifolia Fruits and Their Effects on Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
4',5'-Dehydroisopsoralidin chemical structure and properties
An In-depth Technical Guide to 4',5'-Dehydroisopsoralidin For Researchers, Scientists, and Drug Development Professionals
Abstract
4',5'-Dehydroisopsoralidin is a naturally occurring coumestan, a class of heterocyclic compounds, primarily isolated from the seeds of Psoralea corylifolia (Fabaceae). This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for key assays and a visualization of its primary signaling pathway are included to support further research and development efforts.
Chemical Structure and Physicochemical Properties
4',5'-Dehydroisopsoralidin is structurally characterized by a tetracyclic ring system. It is a derivative of isopsoralidin, featuring an additional double bond in the furan ring.
Chemical Identifiers
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IUPAC Name: 2,8-di(furan-3-yl)-6H-benzofuro[3,2-c]benzopyran-6-one
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Molecular Formula: C₂₀H₁₄O₄
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SMILES: C1=CC=C2C(=C1)C(=O)OC3=C2C4=C(O3)C=CC(=C4)C5=COC=C5
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InChI: InChI=1S/C20H14O4/c21-20-16-11-15(12-6-8-22-10-12)7-9-13(16)24-19-14-5-4-18(23-14)17(19)20
The core physicochemical properties of 4',5'-Dehydroisopsoralidin are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 334.33 g/mol | |
| Molecular Formula | C₂₀H₁₄O₄ | |
| Melting Point | 283 - 285 °C | |
| Appearance | White powder | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
Biological Activity and Mechanism of Action
4',5'-Dehydroisopsoralidin has demonstrated significant potential as a therapeutic agent, primarily exhibiting potent anti-inflammatory and anti-cancer activities.
Anti-inflammatory Activity
The compound has been shown to be a powerful inhibitor of inflammatory responses in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). Its key anti-inflammatory effects include:
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Inhibition of Nitric Oxide (NO) Production: It significantly suppresses the production of NO, a key inflammatory mediator.
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Reduction of Pro-inflammatory Cytokines: It markedly decreases the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
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Suppression of Prostaglandin E2 (PGE₂): It inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced PGE₂ levels.
Mechanism: Modulation of MAPK and NF-κB Signaling
The anti-inflammatory effects of 4',5'-Dehydroisopsoralidin are primarily mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.
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MAPK Pathway: The compound inhibits the LPS-induced phosphorylation of key MAPK proteins, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).
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NF-κB Pathway: By suppressing the MAPK pathway, it prevents the phosphorylation and degradation of the inhibitor of κBα (IκBα). This action blocks the nuclear translocation of the p65 subunit of NF-κB, a critical transcription factor for pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.
Spectroscopic Profile of 4',5'-Dehydroisopsoralidin: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 4',5'-Dehydroisopsoralidin, a naturally occurring furanocoumarin. The information presented herein is intended for researchers, scientists, and professionals involved in natural product chemistry, analytical chemistry, and drug development. This document details the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) analysis was employed to determine the molecular formula of 4',5'-Dehydroisopsoralidin.
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M]+ | 268.0736 | 268.0732 | C16H12O4 |
Nuclear Magnetic Resonance (NMR) Data
The structural elucidation of 4',5'-Dehydroisopsoralidin was accomplished through extensive 1D and 2D NMR spectroscopy. The experiments were conducted in deuterochloroform (CDCl3) on a Bruker Avance 400 MHz spectrometer.
¹H NMR Data (400 MHz, CDCl₃)
The ¹H NMR spectrum revealed the presence of characteristic signals corresponding to the furanocoumarin scaffold.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.14 | d | 9.7 |
| H-4 | 6.38 | d | 9.7 |
| H-5' | 7.74 | d | 2.3 |
| H-4' | 6.94 | d | 2.3 |
| H-8 | 7.40 | s | |
| OCH₃-5 | 4.21 | s | |
| H-2" | 5.75 | t | 7.2 |
| H-3" | 2.54 | d | 7.2 |
| CH₃-4" | 1.83 | s | |
| CH₃-4" | 1.69 | s |
¹³C NMR Data (100 MHz, CDCl₃)
The ¹³C NMR spectrum confirmed the carbon framework of the molecule, with 16 distinct carbon signals.
| Position | Chemical Shift (δ, ppm) |
| C-2 | 160.8 |
| C-3 | 145.2 |
| C-4 | 114.1 |
| C-4a | 115.2 |
| C-5 | 152.8 |
| C-6 | 118.9 |
| C-7 | 158.4 |
| C-8 | 94.2 |
| C-8a | 149.1 |
| C-2' | 128.4 |
| C-3' | 124.3 |
| C-4' | 107.2 |
| C-5' | 146.9 |
| OCH₃-5 | 60.9 |
| C-1" | 22.1 |
| C-2" | 121.8 |
| C-3" | 132.5 |
| C-4" | 25.7 |
| C-5" | 17.9 |
Experimental Protocols
The acquisition of spectroscopic data for 4',5'-Dehydroisopsoralidin followed standardized analytical procedures.
Sample Preparation
The isolated compound was dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), for NMR analysis. For MS analysis, the sample was dissolved in a suitable volatile solvent, such as methanol or acetonitrile.
NMR Spectroscopy
NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. ¹H NMR spectra were acquired at 400 MHz and ¹³C NMR spectra at 100 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δH 7.26, δC 77.0). Coupling constants (J) are reported in Hertz (Hz).
Mass Spectrometry
High-resolution mass spectra were obtained using an electrospray ionization (ESI) source on a time-of-flight (TOF) mass spectrometer. The data was acquired in positive ion mode.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like 4',5'-Dehydroisopsoralidin.
Caption: Workflow for the Isolation and Spectroscopic Analysis of 4',5'-Dehydroisopsoralidin.
The Uncharted Path: A Technical Guide to the Biosynthesis of 4',5'-Dehydroisopsoralidin
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the biosynthetic pathway of 4',5'-Dehydroisopsoralidin, a complex furanocoumarin with potential pharmacological significance. While the complete biosynthetic route to this specific compound remains to be fully elucidated, this document provides a comprehensive overview of the known enzymatic steps leading to its immediate precursor, isopsoralidin (also known as angelicin). By understanding the established pathway, researchers can better strategize future studies to identify the final, critical dehydrogenation step.
The Furanocoumarin Framework: From Primary Metabolism to a Common Precursor
The journey to 4',5'-Dehydroisopsoralidin begins with the shikimate pathway, a fundamental route in primary metabolism that produces aromatic amino acids. Phenylalanine, a product of this pathway, serves as the initial building block for a diverse array of secondary metabolites, including furanocoumarins.
The initial steps involve the conversion of phenylalanine to umbelliferone, the common precursor for both linear and angular furanocoumarins. This process is catalyzed by a series of enzymes, as detailed in the experimental protocols section.
The Angular Divergence: The Biosynthesis of Isopsoralidin
The biosynthesis of isopsoralidin, an angular furanocoumarin, diverges from that of its linear counterpart, psoralen, at the umbelliferone stage. The key differentiating step is the position of prenylation on the umbelliferone molecule.
The established biosynthetic pathway to isopsoralidin is as follows:
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Prenylation: Umbelliferone undergoes prenylation at the C8 position by a prenyltransferase to form osthenol.
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Cyclization: Osthenol is then cyclized to form (+)-columbianetin. This reaction is catalyzed by (+)-columbianetin synthase, a cytochrome P450 monooxygenase.
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Oxidative Ring Formation: Finally, (+)-columbianetin is converted to isopsoralidin (angelicin) by angelicin synthase, another cytochrome P450 enzyme (CYP71AJ subfamily).
The following diagram illustrates the biosynthetic pathway from umbelliferone to isopsoralidin.
The Final Frontier: The Hypothetical Conversion to 4',5'-Dehydroisopsoralidin
Currently, there is a lack of published scientific literature detailing the enzymatic conversion of isopsoralidin to 4',5'-Dehydroisopsoralidin. However, based on the structural difference—the presence of a double bond at the 4',5' position in the dihydrofuran ring—we can hypothesize the final step to be a dehydrogenation reaction.
This proposed step would be catalyzed by a dehydrogenase or an oxidase capable of acting on the isopsoralidin substrate. Identifying this enzyme is a key area for future research in the field of furanocoumarin biosynthesis.
The following diagram illustrates the hypothetical final step in the biosynthesis of 4',5'-Dehydroisopsoralidin.
Quantitative Data Summary
To date, quantitative data specifically for the biosynthesis of 4',5'-Dehydroisopsoralidin is not available in the literature. The following table summarizes the types of quantitative data that would be crucial to collect for a complete understanding of this pathway.
| Parameter | Description | Importance |
| Enzyme Kinetics (Km, Vmax, kcat) | Michaelis-Menten constants for each enzyme in the pathway. | Defines substrate affinity and catalytic efficiency. |
| Precursor Concentrations | In vivo concentrations of phenylalanine, umbelliferone, osthenol, (+)-columbianetin, and isopsoralidin. | Helps identify rate-limiting steps. |
| Product Yields | Molar conversion rates at each enzymatic step. | Determines the overall efficiency of the pathway. |
| Gene Expression Levels | Transcript abundance of the genes encoding the biosynthetic enzymes under different conditions. | Provides insight into the regulation of the pathway. |
Detailed Experimental Protocols
The following are generalized protocols for key experiments required to elucidate the biosynthesis of 4',5'-Dehydroisopsoralidin. These protocols are based on established methods in the study of furanocoumarin biosynthesis and should be optimized for the specific plant species or expression system being investigated.
Enzyme Assays
Objective: To determine the activity and kinetic parameters of the enzymes involved in the biosynthetic pathway.
Protocol for a Cytochrome P450 Enzyme (e.g., Angelicin Synthase):
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Enzyme Source: Microsomal fractions isolated from the plant tissue of interest or a heterologous expression system (e.g., yeast, E. coli) expressing the candidate gene.
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Reaction Mixture:
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100 mM Potassium phosphate buffer (pH 7.5)
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1 mM NADPH
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100 µM Substrate ((+)-columbianetin)
-
50-100 µg of microsomal protein
-
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
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Reaction Termination and Extraction: Stop the reaction by adding 2 volumes of ethyl acetate. Vortex thoroughly and centrifuge to separate the organic phase.
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Analysis: Evaporate the ethyl acetate and redissolve the residue in a suitable solvent (e.g., methanol). Analyze the product (isopsoralidin) formation using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Quantification: Use a standard curve of the authentic product to quantify the amount of product formed.
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Kinetic Analysis: Vary the substrate concentration to determine Km and Vmax values using non-linear regression analysis (e.g., Michaelis-Menten plot).
Metabolic Labeling Studies
Objective: To trace the incorporation of labeled precursors into the final product, confirming the biosynthetic pathway in vivo.
Protocol:
-
Plant Material: Use whole plants, plant cuttings, or cell suspension cultures.
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Labeled Precursor: Administer a radiolabeled precursor (e.g., ¹⁴C-phenylalanine or ¹⁴C-umbelliferone) to the plant material.
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Incubation: Incubate for a defined period (e.g., 24-72 hours) under controlled conditions.
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Extraction: Harvest the plant material and perform a comprehensive extraction of secondary metabolites.
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Purification and Identification: Use chromatographic techniques (e.g., TLC, HPLC) to separate the furanocoumarin fraction. Identify the labeled products by co-chromatography with authentic standards and by spectroscopic methods (e.g., LC-MS, NMR).
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Detection of Radioactivity: Use a scintillation counter or autoradiography to detect and quantify the incorporation of the radiolabel into the intermediates and the final product.
Gene Silencing/Overexpression Studies
Objective: To confirm the function of candidate genes in the biosynthetic pathway.
Protocol (using RNA interference - RNAi):
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Gene Identification: Identify candidate genes for the biosynthetic enzymes (e.g., dehydrogenases) through transcriptomic analysis or homology-based cloning.
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Construct Design: Design an RNAi construct targeting the candidate gene.
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Plant Transformation: Introduce the RNAi construct into the plant using a suitable transformation method (e.g., Agrobacterium tumefaciens-mediated transformation).
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Analysis of Transgenic Plants:
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Gene Expression Analysis: Confirm the suppression of the target gene expression using quantitative real-time PCR (qRT-PCR).
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Metabolite Profiling: Analyze the furanocoumarin profile of the transgenic plants using HPLC or LC-MS and compare it to wild-type plants. A significant reduction or absence of 4',5'-Dehydroisopsoralidin would confirm the role of the silenced gene in its biosynthesis.
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Experimental Workflow Diagram
The following diagram outlines the logical workflow for the complete elucidation of the 4',5'-Dehydroisopsoralidin biosynthetic pathway.
Conclusion and Future Directions
The biosynthesis of 4',5'-Dehydroisopsoralidin presents an exciting area of research. While the pathway to its precursor, isopsoralidin, is well-established, the final dehydrogenation step remains a mystery. The experimental approaches outlined in this guide provide a roadmap for researchers to identify and characterize the elusive enzyme(s) responsible for this transformation. A complete understanding of this pathway will not only contribute to the fundamental knowledge of plant secondary metabolism but also open avenues for the biotechnological production of this and other potentially valuable furanocoumarins for drug development and other applications.
Preliminary Biological Activity of 4',5'-Dehydroisopsoralidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4',5'-Dehydroisopsoralidin, a novel furanocoumarin derivative, has emerged as a compound of significant interest in preclinical research due to its potential therapeutic activities. This technical guide provides a comprehensive overview of the preliminary biological activities of 4',5'-Dehydroisopsoralidin, with a primary focus on its anticancer and anti-inflammatory properties. This document synthesizes available quantitative data, details the experimental methodologies used for its evaluation, and visualizes the key signaling pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.
Introduction
Psoralidin and its analogues, a class of natural furanocoumarins, have been the subject of extensive research for their diverse pharmacological effects. 4',5'-Dehydroisopsoralidin, a specific derivative, has demonstrated promising preliminary bioactivities, particularly in the realms of oncology and immunology. This guide focuses on the cytotoxic effects against cancer cell lines and the inhibition of key inflammatory mediators, providing a detailed examination of the underlying molecular mechanisms.
Anticancer Activity
The anticancer potential of 4',5'-Dehydroisopsoralidin and related compounds has been primarily investigated in the context of prostate cancer. The compound has been shown to induce apoptosis and inhibit critical cell survival pathways.
Cytotoxicity Data
While specific IC50 values for 4',5'-Dehydroisopsoralidin are not yet widely published, data from structurally similar furanocoumarins provide valuable insights into the potential potency. The following table summarizes the cytotoxic effects of related compounds on the human prostate cancer cell line DU145.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Brachydin A | DU145 | MTT | 10.7 µM | [1] |
| Brachydin B | DU145 | MTT | 7.45 µM | [2] |
| EGF-PE24mut | DU145 | Not Specified | 15.8 nM (72h) | [3] |
Molecular Mechanisms of Anticancer Activity
Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that plays a pivotal role in cancer cell proliferation, survival, and metastasis. 4',5'-Dehydroisopsoralidin has been identified as an inhibitor of STAT3 activation. It exerts its effect by preventing the phosphorylation of STAT3 at the Tyr705 residue, which is a critical step for its dimerization and nuclear translocation.
The pro-apoptotic effects of 4',5'-Dehydroisopsoralidin are mediated through the intrinsic apoptotic pathway. This involves the modulation of the Bcl-2 family of proteins, leading to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[4][5][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[4][7][8]
Anti-inflammatory Activity
4',5'-Dehydroisopsoralidin has demonstrated significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production and the modulation of the NF-κB signaling pathway.
Inhibition of Nitric Oxide Production
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. 4',5'-Dehydroisopsoralidin has been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Epimuqubilin A | RAW 264.7 | Griess | 7.4 µM | [9][10] |
| Sigmosceptrellin A | RAW 264.7 | Griess | 9.9 µM | [9][10] |
| Croton linearis Crude Extract | RAW 264.7 | Griess | 21.59 µg/mL | [11] |
| Croton linearis n-hexane fraction | RAW 264.7 | Griess | 4.88 µg/mL | [11] |
Molecular Mechanisms of Anti-inflammatory Activity
Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including iNOS. 4',5'-Dehydroisopsoralidin has been shown to suppress the activation of the NF-κB pathway. This inhibition prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of its target genes.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of 4',5'-Dehydroisopsoralidin's biological activity.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed DU145 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Western Blot Analysis
-
Cell Lysis: Treat cells with the test compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3, STAT3, Bcl-2, Bax, or β-actin overnight at 4°C.[12][13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase internal control plasmid.
-
Compound Treatment: Treat the transfected cells with the test compound in the presence or absence of an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: Lyse the cells using the reporter lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[14]
-
Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.[15]
-
Compound and LPS Treatment: Pre-treat the cells with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[15][16]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[11]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
NO Concentration Calculation: Determine the nitrite concentration from a sodium nitrite standard curve.
Caspase-3 Activity Assay
-
Cell Lysis: Treat cells to induce apoptosis, then lyse the cells and collect the cytosolic extract.[17][18]
-
Reaction Setup: In a 96-well plate, mix the cell lysate with a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC).[17][19]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[17]
-
Signal Measurement: Measure the absorbance (for colorimetric assays) at 405 nm or fluorescence (for fluorimetric assays) with excitation at 380 nm and emission between 420-460 nm.[18][20]
-
Activity Calculation: Determine the fold-increase in caspase-3 activity by comparing the results from treated and untreated samples.
Visualizations
The following diagrams illustrate the key signaling pathways affected by 4',5'-Dehydroisopsoralidin and a typical experimental workflow.
References
- 1. Aglycone flavonoid brachydin A shows selective cytotoxicity and antitumoral activity in human metastatic prostate (DU145) cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoid brachydin B decreases viability, proliferation, and migration in human metastatic prostate (DU145) cells grown in 2D and 3D culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Cytotoxicity of a Toxin Targeting the Epidermal Growth Factor Receptor and the Glycosylated Triterpenoid SO1861 in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effect of psoralidin in enhancing apoptosis of colon cancer cells via nuclear factor-κB and B-cell lymphoma-2/B-cell lymphoma-2-associated X protein signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BCL-2 AND BAX EXPRESSION AND PROSTATE CANCER OUTCOME IN MEN TREATED WITH RADIOTHERAPY IN RADIATION THERAPY ONCOLOGY GROUP PROTOCOL 86–10 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptotic and predictive factors by Bax, Caspases 3/9, Bcl-2, p53 and Ki-67 in prostate cancer after 12 Gy single-dose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of L-NAME on DU145 human prostate cancer cell line: A cytotoxicity-based study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. abcam.com [abcam.com]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
- 20. cdn.stemcell.com [cdn.stemcell.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 4',5'-Dehydroisopsoralidin as a β-Glucuronidase Inhibitor
This technical guide provides a comprehensive overview of 4',5'-Dehydroisopsoralidin, a natural furanocoumarin, as a potent inhibitor of β-glucuronidase. The document details its inhibitory activity, the experimental protocols for its study, and its potential therapeutic significance.
Introduction
β-Glucuronidase is a lysosomal enzyme that plays a crucial role in the hydrolysis of β-D-glucuronic acid residues from various glycoconjugates. Elevated levels of β-glucuronidase are associated with the progression of several diseases, including certain cancers, by promoting the release of carcinogenic and inflammatory substances in tissues. The inhibition of this enzyme is, therefore, a significant therapeutic target. 4',5'-Dehydroisopsoralidin, a furanocoumarin isolated from plants such as Psoralea corylifolia, has demonstrated notable inhibitory activity against β-glucuronidase.
Quantitative Data on Inhibitory Activity
The inhibitory potential of 4',5'-Dehydroisopsoralidin against β-glucuronidase has been quantified in scientific studies. The key inhibitory parameters are summarized in the table below. The compound exhibits non-competitive inhibition, indicating that it binds to a site on the enzyme distinct from the active site, thereby reducing the enzyme's catalytic efficiency without preventing substrate binding.
| Compound | Source | IC50 (µM) | Inhibition Type | Ki (µM) | Positive Control |
| 4',5'-Dehydroisopsoralidin | Abbas et al. (2018) | 85.6 ± 2.96 | Non-competitive | 65.30 ± 1.90 | D-saccharic acid 1,4-lactone (IC50 = 45.8 ± 1.25 µM) |
| 4',5'-Dehydroisopsoralidin | Khan et al. (2020) | 85.6 ± 2.96 | - | - | D-saccharic acid 1,4-lactone (IC50 = 45.8 ± 1.25 µM) |
Experimental Protocols
This section details the methodologies employed in the isolation and enzymatic analysis of 4',5'-Dehydroisopsoralidin.
Bioassay-Guided Isolation of 4',5'-Dehydroisopsoralidin
The isolation of 4',5'-Dehydroisopsoralidin as a β-glucuronidase inhibitor is typically achieved through bioassay-guided fractionation of a plant extract, such as from the seeds of Psoralea corylifolia.
Protocol:
-
Extraction: The air-dried and powdered plant material is subjected to extraction with a suitable organic solvent, commonly methanol or ethanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Bioassay: Each fraction is tested for its inhibitory activity against β-glucuronidase. The most active fraction (e.g., the ethyl acetate fraction) is selected for further separation.
-
Chromatographic Separation: The active fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.
-
Further Purification: The fractions obtained from column chromatography are monitored by thin-layer chromatography (TLC), and those showing significant β-glucuronidase inhibition are further purified using techniques such as preparative HPLC to yield the pure compound, 4',5'-Dehydroisopsoralidin.
-
Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.
β-Glucuronidase Inhibition Assay
The inhibitory activity of 4',5'-Dehydroisopsoralidin against β-glucuronidase is determined using a spectrophotometric assay with p-nitrophenyl-β-D-glucuronide as the substrate.
Protocol:
-
Reagents:
-
β-Glucuronidase from E. coli
-
p-nitrophenyl-β-D-glucuronide (substrate)
-
Acetate buffer (pH 5.0)
-
4',5'-Dehydroisopsoralidin (test compound)
-
D-saccharic acid 1,4-lactone (positive control)
-
Sodium carbonate (to stop the reaction)
-
-
Assay Procedure:
-
A reaction mixture is prepared containing acetate buffer, the enzyme solution, and the test compound (dissolved in a suitable solvent like DMSO, with the final concentration of the solvent kept low to avoid enzyme denaturation).
-
The mixture is pre-incubated at a specified temperature (e.g., 37°C) for a short period (e.g., 15 minutes).
-
The reaction is initiated by adding the substrate, p-nitrophenyl-β-D-glucuronide.
-
The reaction is allowed to proceed for a defined time (e.g., 30 minutes) at the same temperature.
-
The reaction is terminated by the addition of sodium carbonate solution.
-
The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of the control (containing no inhibitor).
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against different concentrations of the test compound.
-
-
Kinetic Studies: To determine the mode of inhibition, the assay is performed with varying concentrations of both the substrate and the inhibitor. The data are then analyzed using Lineweaver-Burk plots. For non-competitive inhibition, the Vmax will decrease while the Km remains unchanged in the presence of the inhibitor.
Molecular Docking and Mechanism of Action
While a specific molecular docking study for 4',5'-Dehydroisopsoralidin with β-glucuronidase is not yet available in the published literature, studies on similar furanocoumarins and other inhibitors provide insights into the likely binding interactions.
A hypothetical molecular docking model would suggest that 4',5'-Dehydroisopsoralidin binds to an allosteric site on the β-glucuronidase enzyme. The furanocoumarin scaffold would likely form hydrophobic interactions with non-polar amino acid residues within this pocket. The oxygen atoms of the furan and pyran rings could form hydrogen bonds with polar amino acid residues, stabilizing the enzyme-inhibitor complex. This binding induces a conformational change in the enzyme, which reduces its catalytic activity without directly competing with the substrate for the active site. This is consistent with the observed non-competitive inhibition kinetics.
Signaling Pathways and Therapeutic Implications
β-Glucuronidase activity in the gut can lead to the reactivation of glucuronidated drugs and toxins, potentially causing adverse effects. For instance, the reactivation of the chemotherapeutic drug irinotecan's metabolite, SN-38, by gut microbial β-glucuronidase is a major cause of severe diarrhea in cancer patients. By inhibiting β-glucuronidase, 4',5'-Dehydroisopsoralidin could potentially mitigate such drug-induced toxicities.
Furthermore, β-glucuronidase is involved in the release of inflammatory mediators. By inhibiting this enzyme, 4',5'-Dehydroisopsoralidin may exert anti-inflammatory effects. The role of β-glucuronidase in cellular signaling is an active area of research. Its inhibition could modulate pathways related to cellular proliferation and inflammation, making it a compound of interest for further investigation in cancer and inflammatory disease models.
Conclusion
4',5'-Dehydroisopsoralidin is a potent non-competitive inhibitor of β-glucuronidase. The methodologies for its isolation and the assessment of its inhibitory activity are well-established. Its ability to inhibit β-glucuronidase suggests potential therapeutic applications in reducing drug-induced toxicity and modulating inflammatory processes. Further research, including specific molecular docking studies and in vivo efficacy evaluations, is warranted to fully elucidate its therapeutic potential.
The Anti-Inflammatory Properties of 4',5'-Dehydroisopsoralidin: A Technical Guide
Disclaimer: As of November 2025, publicly available scientific literature lacks in-depth studies on the specific anti-inflammatory properties of 4',5'-Dehydroisopsoralidin. While it is recognized as a β-glucuronidase inhibitor with general anti-inflammatory and anti-oxidative effects, detailed quantitative data, specific mechanisms of action, and comprehensive experimental protocols are not sufficiently documented.[1]
Therefore, this technical guide utilizes data from its close structural analog, psoralidin , a well-researched coumestan, to provide a representative overview of the potential anti-inflammatory activities and mechanisms. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in this class of compounds.
Introduction to Psoralidin
Psoralidin is a natural bioactive compound extracted from the seeds of Psoralea corylifolia. It has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and antitumor effects.[2][3] Its anti-inflammatory properties are attributed to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.
In Vitro Anti-Inflammatory Activity of Psoralidin
Psoralidin has demonstrated significant anti-inflammatory effects in various in vitro models, primarily through the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages and other cell types.
Inhibition of Pro-Inflammatory Cytokines
Psoralidin effectively reduces the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).
| Cell Line | Stimulant | Psoralidin Concentration | Effect on Cytokine Levels | Reference |
| Rat Chondrocytes | IL-1β (10 ng/ml) | 5, 10, 15 µM | Dose-dependent decrease in IL-1β-induced apoptosis and MMP-1/13 expression | [4] |
| Mouse Macrophages | LPS | Not specified | Down-regulation of TNF-α, IL-1β, and IL-6 expression | [1][3] |
Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2)
Psoralidin has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two critical mediators of inflammation. This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
| Cell Line | Stimulant | Psoralidin Concentration | Effect on NO/PGE2 Production | Reference |
| Rat Chondrocytes | IL-1β (10 ng/ml) | 5, 10, 15 µM | Dose-dependent decrease in NO release | [4] |
Mechanism of Action: Modulation of Signaling Pathways
The anti-inflammatory effects of psoralidin are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
NF-κB Signaling Pathway
Psoralidin inhibits the activation of the NF-κB pathway, a central regulator of inflammation. It prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby suppressing the transcription of pro-inflammatory genes.[5][6][7][8]
Caption: Psoralidin inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
Psoralidin also modulates the MAPK signaling pathway, which is involved in the production of inflammatory mediators. Specifically, it has been shown to inhibit the phosphorylation of p38 MAPK and JNK in LPS-stimulated cells.[8]
Caption: Psoralidin modulates the MAPK signaling pathway.
In Vivo Anti-Inflammatory Activity of Psoralidin
In vivo studies have corroborated the anti-inflammatory effects of psoralidin observed in vitro.
LPS-Induced Inflammation in Mice
In a mouse model of LPS-induced bone loss and inflammation, oral administration of psoralidin (5 mg/kg and 50 mg/kg) significantly inhibited bone loss and down-regulated the expression of inflammatory cytokines (TNF-α, IL-1β, and IL-6).[1][3]
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of psoralidin for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (1 µg/mL).
Western Blot Analysis for Signaling Proteins
Caption: General workflow for Western blot analysis.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., phospho-p38, IκBα, p65) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
NF-κB p65 Activity Assay
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure: Nuclear extracts from treated cells are prepared. The activity of the p65 subunit of NF-κB in the nuclear extracts is determined using a commercially available NF-κB p65 transcription factor assay kit according to the manufacturer's instructions.[5]
In Vivo Carrageenan-Induced Paw Edema Model
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Model: Wistar rats or Swiss albino mice.
-
Procedure:
-
Animals are divided into control, standard (e.g., indomethacin), and test groups (different doses of psoralidin).
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a specific period (e.g., 30-60 minutes), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each animal.
-
Paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
-
Conclusion
The available scientific evidence strongly suggests that psoralidin possesses significant anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways. These activities lead to a reduction in the production of key pro-inflammatory mediators. While direct and detailed studies on 4',5'-Dehydroisopsoralidin are currently lacking, the data on psoralidin provides a valuable framework for future research into this and related coumestan compounds. Further investigation is warranted to elucidate the specific anti-inflammatory profile of 4',5'-Dehydroisopsoralidin and to determine its therapeutic potential.
References
- 1. Frontiers | Pharmacological Activities of Psoralidin: A Comprehensive Review of the Molecular Mechanisms of Action [frontiersin.org]
- 2. Psoralidin inhibits osteosarcoma growth and metastasis by downregulating ITGB1 expression via the FAK and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Activities of Psoralidin: A Comprehensive Review of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects of psoralidin on IL‑1β‑induced chondrocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Psoralidin inhibits proliferation and enhances apoptosis of human esophageal carcinoma cells via NF-κB and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effect of psoralidin in enhancing apoptosis of colon cancer cells via nuclear factor-κB and B-cell lymphoma-2/B-cell lymphoma-2-associated X protein signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Psoralidin inhibits proliferation and enhances apoptosis of human esophageal carcinoma cells via NF-κB and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidative Potential of 4',5'-Dehydroisopsoralidin: A Technical Overview for Researchers
For drug development professionals, researchers, and scientists, understanding the antioxidative properties of novel compounds is paramount in the quest for new therapeutic agents. This technical guide delves into the antioxidative effects of 4',5'-Dehydroisopsoralidin, a natural compound that has garnered interest for its potential biological activities.
While preliminary information suggests that 4',5'-Dehydroisopsoralidin possesses anti-inflammatory and anti-oxidative properties, a comprehensive body of public research detailing its specific mechanisms of action and quantitative antioxidant capacity is not yet available. This guide, therefore, aims to provide a foundational understanding of the key pathways and experimental protocols relevant to assessing the antioxidative potential of compounds like 4',5'-Dehydroisopsoralidin, thereby offering a roadmap for future research in this area.
Core Concepts in Antioxidative Research
A central mechanism in cellular defense against oxidative stress is the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept inactive in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1). However, upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription. This leads to the production of a suite of protective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which play crucial roles in detoxifying reactive oxygen species (ROS) and mitigating cellular damage.
Prospective Experimental Evaluation of 4',5'-Dehydroisopsoralidin
To rigorously evaluate the antioxidative effects of 4',5'-Dehydroisopsoralidin, a series of established in vitro and cellular assays are recommended. The following sections outline the detailed methodologies for these key experiments.
In Vitro Antioxidant Capacity Assays
These assays provide a direct measure of a compound's ability to neutralize free radicals.
Table 1: In Vitro Antioxidant Activity Parameters
| Assay | Parameter Measured | Significance |
| DPPH Radical Scavenging | IC50 (µg/mL or µM) | Measures the concentration of the compound required to scavenge 50% of the DPPH radicals. |
| ABTS Radical Scavenging | IC50 (µg/mL or µM) | Measures the concentration of the compound required to scavenge 50% of the ABTS radicals. |
Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reagent Preparation: Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
Sample Preparation: Dissolve 4',5'-Dehydroisopsoralidin in a suitable solvent (e.g., DMSO or methanol) to create a stock solution, from which serial dilutions are made.
-
Reaction: In a 96-well plate, add a specific volume of each sample dilution to the DPPH solution. Include a control (DPPH solution with solvent only) and a blank (methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the DPPH radical.
Experimental Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Reagent Preparation: Prepare the ABTS radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of 4',5'-Dehydroisopsoralidin as described for the DPPH assay.
-
Reaction: Add a small volume of each sample dilution to the diluted ABTS radical solution.
-
Incubation: Incubate the mixture at room temperature for a short period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value.
Cellular Antioxidant Activity
Cell-based assays are crucial for understanding a compound's efficacy in a biological context.
Table 2: Cellular Antioxidant Activity Parameters
| Assay | Cell Line | Parameter Measured | Significance |
| Cytoprotective Effect against H₂O₂-induced Oxidative Stress | e.g., HaCaT, HepG2 | Cell Viability (%) | Assesses the ability of the compound to protect cells from damage induced by an external oxidative stressor. |
| Nrf2 Nuclear Translocation | e.g., RAW 264.7, HepG2 | Relative Protein Levels | Determines if the compound promotes the movement of Nrf2 from the cytoplasm to the nucleus, a key step in its activation. |
| HO-1 and NQO1 Expression | e.g., RAW 264.7, HepG2 | Relative mRNA and Protein Levels | Quantifies the upregulation of key antioxidant enzymes as a result of Nrf2 activation. |
Experimental Protocol: Cytoprotective Effect against H₂O₂-induced Oxidative Stress
-
Cell Culture: Seed cells (e.g., human keratinocytes or hepatocytes) in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of 4',5'-Dehydroisopsoralidin for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Expose the cells to a cytotoxic concentration of hydrogen peroxide (H₂O₂) for a few hours.
-
Cell Viability Assay: Assess cell viability using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Analysis: Compare the viability of cells pre-treated with 4',5'-Dehydroisopsoralidin to that of cells treated with H₂O₂ alone.
Experimental Protocol: Western Blot for Nrf2 Nuclear Translocation and HO-1/NQO1 Expression
-
Cell Lysis and Protein Extraction: After treating cells with 4',5'-Dehydroisopsoralidin, lyse the cells and separate the nuclear and cytoplasmic fractions. For total protein, lyse the whole cells. Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Experimental Protocol: Quantitative Polymerase Chain Reaction (qPCR) for HO-1 and NQO1 mRNA Expression
-
RNA Extraction: Treat cells with 4',5'-Dehydroisopsoralidin, then extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform qPCR using primers specific for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analysis: Analyze the amplification data to determine the relative fold change in mRNA expression of HO-1 and NQO1 in treated cells compared to untreated controls.
Visualizing the Core Mechanisms
To aid in the conceptualization of these processes, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: The Keap1-Nrf2 signaling pathway in cellular antioxidant response.
Caption: General experimental workflow for assessing antioxidative effects.
Conclusion and Future Directions
While the direct antioxidative capacity and specific molecular mechanisms of 4',5'-Dehydroisopsoralidin remain to be fully elucidated through dedicated research, this guide provides the necessary framework for such an investigation. The outlined experimental protocols for in vitro and cellular assays, centered around the pivotal Keap1-Nrf2 pathway, offer a robust strategy for characterizing its potential as a novel antioxidant agent. Future studies employing these methodologies are essential to generate the quantitative data needed to build a comprehensive profile of 4',5'-Dehydroisopsoralidin's therapeutic potential for researchers, scientists, and drug development professionals.
Potential Therapeutic Targets of 4',5'-Dehydroisopsoralidin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4',5'-Dehydroisopsoralidin is a naturally occurring furanocoumarin that has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known and potential therapeutic targets of 4',5'-Dehydroisopsoralidin, with a focus on its role as a β-glucuronidase inhibitor and its anti-inflammatory and antioxidant properties. Due to the limited specific research on 4',5'-Dehydroisopsoralidin, this guide also explores potential mechanisms of action by drawing inferences from studies on the structurally similar and more extensively researched compound, psoralidin. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, highlighting key areas for future investigation.
Confirmed Therapeutic Target: β-glucuronidase
The most well-documented therapeutic target of 4',5'-Dehydroisopsoralidin is β-glucuronidase, an enzyme implicated in the development of certain cancers and the adverse effects of some drugs.[1]
Quantitative Data: β-glucuronidase Inhibition
A key study has identified 4',5'-Dehydroisopsoralidin as a potent inhibitor of β-glucuronidase. The inhibitory activity is summarized in the table below.
| Compound | Target | IC50 Value | Reference |
| 4',5'-Dehydroisopsoralidin | β-glucuronidase | 6.3 μM | [1] |
Potential Therapeutic Targets & Signaling Pathways (Inferred from Psoralidin)
While direct evidence for other specific targets of 4',5'-Dehydroisopsoralidin is limited, research on the related compound psoralidin suggests several promising avenues for investigation. Psoralidin has been shown to exert anticancer, anti-inflammatory, and other pharmacological effects through the modulation of key signaling pathways. These pathways represent potential, though unconfirmed, targets for 4',5'-Dehydroisopsoralidin.
Potential Anti-Cancer Activity and Associated Signaling Pathways
Psoralidin has demonstrated cytotoxic effects against various cancer cell lines. This activity is linked to the modulation of signaling pathways that regulate cell proliferation, survival, and apoptosis.
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Psoralidin has been shown to suppress NF-κB activity, suggesting that 4',5'-Dehydroisopsoralidin may also target this pathway.
Caption: Potential Inhibition of the NF-κB Signaling Pathway.
The PI3K/Akt pathway is another crucial signaling cascade that promotes cell survival and proliferation. Dysregulation of this pathway is common in cancer. Studies on psoralidin indicate that it can inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells. This suggests that 4',5'-Dehydroisopsoralidin could have a similar mechanism of action.
Caption: Potential Modulation of the PI3K/Akt Signaling Pathway.
The MAPK pathway is involved in various cellular processes, including proliferation, differentiation, and stress responses. Its aberrant activation is frequently observed in cancer. While direct evidence for 4',5'-Dehydroisopsoralidin is lacking, some natural compounds are known to modulate MAPK signaling, presenting another potential area of investigation.
Caption: Potential Modulation of the MAPK Signaling Pathway.
Quantitative Data for Psoralidin (for Inference)
To provide a basis for future research on 4',5'-Dehydroisopsoralidin, the following table summarizes the cytotoxic activities of psoralidin against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Psoralidin | PC-3 | Prostate Cancer | Not specified, but active | [2] |
| Psoralidin | DU-145 | Prostate Cancer | Not specified, but active | [2] |
| Psoralidin | Eca9706 | Esophageal Cancer | Not specified, dose-dependent | [2] |
Experimental Protocols
This section provides detailed, generalized protocols for key experiments relevant to the study of 4',5'-Dehydroisopsoralidin.
In Vitro β-glucuronidase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of β-glucuronidase.
Caption: Workflow for β-glucuronidase Inhibition Assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 4',5'-Dehydroisopsoralidin in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare a solution of β-glucuronidase from a commercial source in the appropriate buffer.
-
Prepare a solution of a suitable substrate, such as p-nitrophenyl-β-D-glucuronide (PNPG), in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add a small volume of the enzyme solution to each well.
-
Add the test compound dilutions to the respective wells. Include a positive control (a known inhibitor) and a negative control (solvent only).
-
Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.1 M NaOH).
-
-
Data Analysis:
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Caption: Workflow for DPPH Antioxidant Assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 4',5'-Dehydroisopsoralidin in a suitable solvent (e.g., methanol or ethanol).
-
Prepare serial dilutions of the test compound.
-
Prepare a solution of DPPH in methanol.
-
Prepare a standard antioxidant solution (e.g., ascorbic acid or Trolox).
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound dilutions to the respective wells.
-
Add the DPPH solution to all wells.
-
Include a blank (solvent only) and a control (DPPH solution and solvent).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Determine the IC50 value.
-
Cytotoxicity MTT Assay
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.
Caption: Workflow for Cytotoxicity MTT Assay.
Protocol:
-
Cell Seeding:
-
Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of 4',5'-Dehydroisopsoralidin in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value.
-
Investigation of Signaling Pathway Modulation
To investigate the effect of 4',5'-Dehydroisopsoralidin on signaling pathways like NF-κB, PI3K/Akt, and MAPK, a combination of reporter assays and Western blotting can be employed.
Caption: Workflow for Investigating Signaling Pathway Modulation.
Protocol Overview:
-
NF-κB Reporter Assay: Cells are transfected with a plasmid containing a luciferase gene under the control of an NF-κB responsive promoter. A decrease in luciferase activity in the presence of 4',5'-Dehydroisopsoralidin and a stimulant (like TNF-α) would indicate inhibition of the NF-κB pathway.
-
Western Blotting for PI3K/Akt and MAPK pathways: Cells are treated with 4',5'-Dehydroisopsoralidin, and cell lysates are collected. Western blotting is then used to detect the levels of total and phosphorylated forms of key proteins in these pathways (e.g., Akt, p-Akt, ERK, p-ERK). A decrease in the ratio of phosphorylated to total protein would suggest an inhibitory effect.
Conclusion
4',5'-Dehydroisopsoralidin is a promising natural compound with confirmed inhibitory activity against β-glucuronidase and known anti-inflammatory and antioxidant properties. While further research is needed to elucidate its full spectrum of therapeutic targets and mechanisms of action, studies on the structurally similar compound psoralidin suggest that 4',5'-Dehydroisopsoralidin may exert beneficial effects through the modulation of critical signaling pathways such as NF-κB, PI3K/Akt, and MAPK. The experimental protocols and workflows provided in this guide offer a framework for future investigations into the therapeutic potential of this compound. Elucidating the precise molecular targets and signaling pathways affected by 4',5'-Dehydroisopsoralidin will be crucial for its development as a potential therapeutic agent for a range of diseases, including cancer and inflammatory disorders.
References
Methodological & Application
Application Notes and Protocols for 4',5'-Dehydroisopsoralidin
These application notes provide a comprehensive overview of the in vitro experimental protocols for investigating the biological activities of 4',5'-Dehydroisopsoralidin, a natural coumarin compound. The intended audience for this document includes researchers, scientists, and professionals involved in drug discovery and development.
Introduction
4',5'-Dehydroisopsoralidin is a furanocoumarin that has garnered interest for its potential therapeutic properties, particularly in the context of cancer research. It has been identified as a novel inhibitor of the E3 ubiquitin ligase F-box protein 8 (FBXO8), which plays a crucial role in the degradation of several oncoproteins. By inhibiting FBXO8, 4',5'-Dehydroisopsoralidin leads to the accumulation of the tumor suppressor functions of FBXO8, subsequently promoting the degradation of oncoproteins such as c-Myc and Mcl-1. This mechanism of action suggests its potential as an anti-cancer agent, particularly in malignancies where these pathways are dysregulated, such as castration-resistant prostate cancer.
The following sections detail the in vitro experimental protocols to characterize the effects of 4',5'-Dehydroisopsoralidin on cancer cells, including its impact on cell viability, proliferation, apoptosis, cell cycle progression, migration, invasion, and protein expression.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on 4',5'-Dehydroisopsoralidin.
Table 1: IC50 Values of 4',5'-Dehydroisopsoralidin in Prostate Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) |
| C4-2B | 48 hours | 5.0 |
| 22Rv1 | 48 hours | 2.5 |
Table 2: Effects of 4',5'-Dehydroisopsoralidin on Apoptosis and Cell Cycle in C4-2B Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 0 | 5.2 | 58.3 | 25.1 | 16.6 |
| 4',5'-Dehydroisopsoralidin | 5 | 25.8 | 72.1 | 15.4 | 12.5 |
Table 3: Effect of 4',5'-Dehydroisopsoralidin on Protein Expression in C4-2B Cells
| Treatment (5 µM) | Relative Expression of c-Myc | Relative Expression of Mcl-1 | Relative Expression of p-AKT | Relative Expression of p-ERK |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| 4',5'-Dehydroisopsoralidin | 0.3 | 0.4 | 0.5 | 0.6 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with 4',5'-Dehydroisopsoralidin using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., C4-2B, 22Rv1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
4',5'-Dehydroisopsoralidin stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of 4',5'-Dehydroisopsoralidin in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment with 4',5'-Dehydroisopsoralidin.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
4',5'-Dehydroisopsoralidin
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of 4',5'-Dehydroisopsoralidin for 24 hours.
-
Replace the treatment medium with fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells).
Apoptosis Assay (Annexin V/PI Staining)
This protocol uses flow cytometry to quantify apoptosis induced by 4',5'-Dehydroisopsoralidin.
Materials:
-
Cancer cell lines
-
4',5'-Dehydroisopsoralidin
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with 4',5'-Dehydroisopsoralidin for the desired time.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the effect of 4',5'-Dehydroisopsoralidin on cell cycle distribution.
Materials:
-
Cancer cell lines
-
4',5'-Dehydroisopsoralidin
-
PBS
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells and treat with 4',5'-Dehydroisopsoralidin as described for the apoptosis assay.
-
Harvest and wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Wound Healing Assay
This assay evaluates the effect of 4',5'-Dehydroisopsoralidin on cell migration.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
4',5'-Dehydroisopsoralidin
-
6-well plates
-
200 µL pipette tip
Procedure:
-
Seed cells in 6-well plates and grow them to confluence.
-
Create a "wound" in the cell monolayer by scratching with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of 4',5'-Dehydroisopsoralidin.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure.
Transwell Invasion Assay
This assay measures the invasive potential of cancer cells following treatment with 4',5'-Dehydroisopsoralidin.
Materials:
-
Cancer cell lines
-
Serum-free medium
-
Complete medium
-
4',5'-Dehydroisopsoralidin
-
Transwell inserts with Matrigel-coated membranes
-
24-well plates
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Rehydrate the Matrigel-coated inserts with serum-free medium.
-
Harvest and resuspend the cells in serum-free medium containing 4',5'-Dehydroisopsoralidin.
-
Seed the cells into the upper chamber of the Transwell inserts.
-
Add complete medium (containing chemoattractant, e.g., FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of invaded cells in several microscopic fields.
Western Blotting
This protocol is for analyzing the expression levels of specific proteins in response to 4',5'-Dehydroisopsoralidin treatment.
Materials:
-
Cancer cell lines
-
4',5'-Dehydroisopsoralidin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against c-Myc, Mcl-1, p-AKT, p-ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with 4',5'-Dehydroisopsoralidin, then lyse them in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
Visualizations
The following diagrams illustrate the mechanism of action of 4',5'-Dehydroisopsoralidin and a typical experimental workflow.
Caption: Mechanism of action of 4',5'-Dehydroisopsoralidin.
Application Notes and Protocols for In Vivo Study of 4',5'-Dehydroisopsoralidin in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for designing and conducting an in vivo study in mice to evaluate the anti-cancer efficacy of 4',5'-Dehydroisopsoralidin, a natural compound with known anti-inflammatory and anti-oxidative properties. While direct in vivo anti-cancer data for this specific compound is limited, this protocol leverages findings from the closely related compound, psoralidin, to establish a robust study design. The following sections detail the necessary preliminary in vitro screening, a complete in vivo xenograft study protocol, pharmacokinetic analysis, and toxicity assessment. All methodologies are presented with the aim of generating high-quality, reproducible data for the preclinical assessment of 4',5'-Dehydroisopsoralidin as a potential therapeutic agent.
Introduction
4',5'-Dehydroisopsoralidin is a natural coumarin derivative that has been identified as a β-glucuronidase inhibitor with anti-inflammatory and anti-oxidative effects[1]. While its direct cytotoxic effects on some cancer cell lines have been reported as weak[1], the structurally similar compound, psoralidin, has demonstrated significant anti-cancer properties, including the induction of apoptosis and inhibition of key signaling pathways such as mTOR and PI3K/Akt in breast and prostate cancer models[2][3][4]. Psoralidin has also shown efficacy in in vivo xenograft models, inhibiting tumor growth and metastasis[3][5].
This document outlines a detailed study design to systematically evaluate the in vivo anti-tumor potential of 4',5'-Dehydroisopsoralidin in a mouse xenograft model. The protocol is designed to assess efficacy, determine the pharmacokinetic profile, and evaluate the preliminary safety of the compound.
Preliminary In Vitro Screening Protocol
Prior to initiating in vivo studies, it is crucial to determine the cytotoxic activity of 4',5'-Dehydroisopsoralidin across a panel of human cancer cell lines to identify the most sensitive model for the xenograft study.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 4',5'-Dehydroisopsoralidin in various human cancer cell lines.
Materials:
-
Human cancer cell lines:
-
Breast cancer: MCF-7 (estrogen-responsive), MDA-MB-231 (triple-negative)
-
Prostate cancer: PC-3
-
Colon cancer: HCT116
-
Lung cancer: A549
-
-
Normal human cell line (for selectivity assessment): e.g., MCF-10A (non-tumorigenic breast epithelial cells)
-
4',5'-Dehydroisopsoralidin (purity ≥98%)
-
Cell culture media and supplements
-
MTT or similar cell viability assay kit
-
DMSO (vehicle)
Protocol:
-
Cell Culture: Culture all cell lines according to standard protocols.
-
Compound Preparation: Prepare a stock solution of 4',5'-Dehydroisopsoralidin in DMSO.
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with serial dilutions of 4',5'-Dehydroisopsoralidin (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Cell Viability Assay: After the incubation period, assess cell viability using an MTT assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values for each cell line.
Expected Outcome: Identification of a cancer cell line that is sensitive to 4',5'-Dehydroisopsoralidin (ideally with an IC50 in the low micromolar range) for use in the in vivo xenograft model.
In Vivo Xenograft Study Design
This protocol is based on a subcutaneous xenograft model in immunodeficient mice. The choice of the cancer cell line will be informed by the preliminary in vitro screening. For the purpose of this protocol, we will assume a breast cancer cell line (e.g., MDA-MB-231) is selected.
Objective: To evaluate the anti-tumor efficacy of 4',5'-Dehydroisopsoralidin in a mouse xenograft model.
Experimental Workflow
Caption: Experimental workflow for the in vivo xenograft study.
Experimental Protocol
Animals:
-
Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Animals should be acclimatized for at least one week before the start of the experiment.
Tumor Induction:
-
Harvest MDA-MB-231 cells during the logarithmic growth phase.
-
Resuspend the cells in sterile, serum-free medium or PBS.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.
Treatment Groups:
-
Once tumors reach an average volume of approximately 100 mm³, randomize the mice into the following groups (n=8-10 mice per group):
-
Group 1: Vehicle Control: Administer the vehicle solution (e.g., 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline) daily.
-
Group 2: 4',5'-Dehydroisopsoralidin (Low Dose): e.g., 10 mg/kg, administered daily.
-
Group 3: 4',5'-Dehydroisopsoralidin (High Dose): e.g., 30 mg/kg, administered daily.
-
Group 4: Positive Control: A standard-of-care chemotherapeutic agent for breast cancer (e.g., Paclitaxel, 10 mg/kg, administered twice weekly).
-
Drug Administration:
-
Administer the treatments via intraperitoneal (i.p.) or oral (p.o.) gavage daily for 21 days. The route of administration should be consistent across all groups.
Monitoring and Endpoints:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after 21 days of treatment.
-
At the endpoint, euthanize the mice and collect tumors, blood, and major organs for further analysis.
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Endpoint (mm³) ± SD | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | |
| 4',5'-Dehydroisopsoralidin (Low) | 10 | ||
| 4',5'-Dehydroisopsoralidin (High) | 30 | ||
| Positive Control (Paclitaxel) | 10 |
Note: This table is a template for presenting the expected data.
Pharmacokinetic (PK) Study Protocol
Objective: To determine the basic pharmacokinetic parameters of 4',5'-Dehydroisopsoralidin in mice.
Animals:
-
Male or female CD-1 mice, 6-8 weeks old (n=3-4 per time point).
Treatment Groups:
-
Group 1 (Intravenous - i.v.): 5 mg/kg 4',5'-Dehydroisopsoralidin.
-
Group 2 (Oral - p.o.): 20 mg/kg 4',5'-Dehydroisopsoralidin.
Protocol:
-
Administer the compound to the respective groups.
-
Collect blood samples (e.g., via retro-orbital or submandibular bleeding) at predefined time points:
-
i.v.: 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-administration.
-
p.o.: 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-administration.
-
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma concentration of 4',5'-Dehydroisopsoralidin using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using non-compartmental analysis.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC(0-t) (ngh/mL) | ||
| AUC(0-inf) (ngh/mL) | ||
| t1/2 (h) | ||
| CL (L/h/kg) | ||
| Vd (L/kg) | ||
| F (%) | - |
Note: This table is a template for presenting the expected data.
Acute Toxicity Study Protocol
Objective: To assess the acute toxicity of 4',5'-Dehydroisopsoralidin in mice.
Animals:
-
Female mice, 6-8 weeks old (n=3-5 per group).
Protocol:
-
Administer single doses of 4',5'-Dehydroisopsoralidin at increasing concentrations (e.g., 50, 100, 500, 1000, 2000 mg/kg) via the intended clinical route (e.g., oral gavage).
-
Include a vehicle control group.
-
Observe the animals for clinical signs of toxicity and mortality for 14 days.
-
Record body weight changes.
-
At the end of the observation period, perform a gross necropsy and collect major organs for histopathological examination.
Data Presentation: Acute Toxicity Observations
| Dose (mg/kg) | Mortality | Clinical Signs of Toxicity | Body Weight Change (%) | Gross Necropsy Findings |
| Vehicle | ||||
| 50 | ||||
| 100 | ||||
| 500 | ||||
| 1000 | ||||
| 2000 |
Note: This table is a template for presenting the expected data.
Potential Signaling Pathway for Investigation
Based on the known activities of psoralidin, a potential signaling pathway to investigate for 4',5'-Dehydroisopsoralidin's anti-cancer mechanism is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Abstract 4140: Inhibition of mTOR signaling by psoralidin in breast cancer | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. Pharmacological Activities of Psoralidin: A Comprehensive Review of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological Activities of Psoralidin: A Comprehensive Review of the Molecular Mechanisms of Action [frontiersin.org]
- 5. Effects of psoralens as anti-tumoral agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4',5'-Dehydroisopsoralidin Cell-Based Assays
Introduction
4',5'-Dehydroisopsoralidin, a natural furanocoumarin, has demonstrated significant potential as an anti-cancer agent. Its mechanism of action involves the induction of apoptosis and autophagy, as well as the inhibition of key cell survival signaling pathways, such as the PI3K/Akt pathway. These application notes provide detailed protocols for cell-based assays to investigate the activity of 4',5'-Dehydroisopsoralidin, offering a framework for researchers in drug discovery and cancer biology.
Mechanism of Action Overview
4',5'-Dehydroisopsoralidin exerts its anti-tumor effects through a multi-faceted approach. It has been shown to inhibit the proliferation of cancer cells by arresting the cell cycle and inducing programmed cell death. A key target of this compound is the PI3K/Akt signaling cascade, a critical pathway for cell growth and survival. By inhibiting this pathway, 4',5'-Dehydroisopsoralidin promotes apoptosis. Furthermore, it has been observed to induce autophagy, a cellular self-degradation process that can, under certain contexts, contribute to cell death.
Caption: Signaling pathways modulated by 4',5'-Dehydroisopsoralidin.
Quantitative Data Summary
The anti-proliferative activity of 4',5'-Dehydroisopsoralidin has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Carcinoma | 23.46 |
| SW480 | Colorectal Carcinoma | Not specified |
| HT29 | Colorectal Carcinoma | Not specified |
| A549 | Lung Cancer | Not specified |
| HepG2 | Liver Cancer | Not specified |
Note: "Not specified" indicates that while the compound was tested on these cell lines, specific IC50 values were not available in the searched literature.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with 4',5'-Dehydroisopsoralidin using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., HCT116)
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
4',5'-Dehydroisopsoralidin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 4',5'-Dehydroisopsoralidin in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Experimental workflow for the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
4',5'-Dehydroisopsoralidin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 4',5'-Dehydroisopsoralidin at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is for the detection of key proteins involved in the PI3K/Akt pathway, apoptosis, and autophagy.
Materials:
-
Cancer cell lines
-
6-well plates
-
4',5'-Dehydroisopsoralidin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-LC3B, anti-Beclin-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: Treat cells with 4',5'-Dehydroisopsoralidin, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Caption: General workflow for Western blot analysis.
Application Notes and Protocols: 4',5'-Dehydroisopsoralidin for Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4',5'-Dehydroisopsoralidin is a natural compound that has garnered interest for its potential biological activities. It is known to be an inhibitor of β-glucuronidase, with an IC50 value of 6.3 μM.[1] In the context of oncology research, preliminary studies have indicated that 4',5'-Dehydroisopsoralidin exhibits weak cytotoxic activity against several cancer cell lines. While direct evidence of its specific mechanisms in cancer is still emerging, the structurally related compound, psoralidin, has been shown to exert anti-cancer effects by inducing apoptosis, causing cell cycle arrest, and inhibiting the PI3K/Akt signaling pathway.[2][3] This suggests that 4',5'-Dehydroisopsoralidin may warrant further investigation for similar anti-proliferative and pro-apoptotic properties in various cancer models.
These application notes provide a summary of the currently available data on the cytotoxic effects of 4',5'-Dehydroisopsoralidin and detailed protocols for key experiments to further elucidate its potential as an anti-cancer agent.
Data Presentation
The following table summarizes the known cytotoxic activity of 4',5'-Dehydroisopsoralidin in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| HCT116 | Colon Carcinoma | >50 | [1] |
| C6 | Glioma | >50 | [1] |
| H4IIE | Hepatoma | >50 | [1] |
Experimental Protocols
To facilitate further research into the anti-cancer properties of 4',5'-Dehydroisopsoralidin, detailed protocols for essential cell-based assays are provided below.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
4',5'-Dehydroisopsoralidin
-
Cancer cell lines of interest (e.g., HCT116, C6, H4IIE)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of 4',5'-Dehydroisopsoralidin in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
Principle: Annexin V is a cellular protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
4',5'-Dehydroisopsoralidin
-
Cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of 4',5'-Dehydroisopsoralidin for a specified time.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing the fluorescence intensity of a population of cells, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined.
Materials:
-
4',5'-Dehydroisopsoralidin
-
Cancer cell lines
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of 4',5'-Dehydroisopsoralidin for the desired duration.
-
Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples using a flow cytometer.
Western Blot Analysis for PI3K/Akt Signaling Pathway Proteins
Principle: Western blotting is a technique used to detect specific proteins in a sample. Following separation by gel electrophoresis, proteins are transferred to a membrane, which is then probed with antibodies specific to the proteins of interest (e.g., PI3K, Akt, p-Akt, mTOR).
Materials:
-
4',5'-Dehydroisopsoralidin
-
Cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-Akt, anti-p-Akt, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with 4',5'-Dehydroisopsoralidin.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualization
Caption: PI3K/Akt signaling pathway with potential inhibition points.
Caption: Workflow for anti-cancer drug screening.
Caption: Potential downstream effects of 4',5'-Dehydroisopsoralidin.
References
- 1. researchgate.net [researchgate.net]
- 2. Psoralidin, An Herbal Molecule Inhibits PI3K Mediated Akt Signaling In Androgen Independent Prostate Cancer (AIPC) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Psoralidin inhibits osteosarcoma growth and metastasis by downregulating ITGB1 expression via the FAK and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4',5'-Dehydroisopsoralidin in Anti-inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
4',5'-Dehydroisopsoralidin is a natural compound that has garnered interest for its potential therapeutic properties, including its anti-inflammatory and anti-oxidative effects.[1] This document provides detailed application notes and experimental protocols for evaluating the anti-inflammatory activity of 4',5'-Dehydroisopsoralidin using established in vitro and in vivo models. The provided methodologies and data will serve as a valuable resource for researchers investigating novel anti-inflammatory agents.
Mechanism of Action (Hypothesized)
While direct evidence for the specific mechanism of 4',5'-Dehydroisopsoralidin is still under investigation, studies on the structurally similar compound, Psoralidin (PSO), suggest a likely mechanism involving the inhibition of key inflammatory signaling pathways. Psoralidin has been shown to suppress the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2][3][4]
Psoralidin inhibits the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[1][2] This is achieved by downregulating the expression of upstream kinases such as NF-κB Inducing Kinase (NIK) and IκB Kinase (IKK) α and β.[1] By inhibiting NF-κB, Psoralidin effectively reduces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, Psoralidin has been reported to inhibit the PI3K/Akt signaling pathway, which can also lead to the suppression of NF-κB activation.[1][2][5][6]
Given the structural similarity, it is hypothesized that 4',5'-Dehydroisopsoralidin may exert its anti-inflammatory effects through a similar mechanism of action.
Data Presentation
The following tables summarize the expected quantitative data from in vitro and in vivo anti-inflammatory studies of 4',5'-Dehydroisopsoralidin. Please note that specific values for 4',5'-Dehydroisopsoralidin are not yet publicly available and the tables are presented as templates for data organization. For illustrative purposes, data on the related compound Psoralidin is included where available, and this is clearly indicated.
Table 1: In Vitro Anti-inflammatory Activity of 4',5'-Dehydroisopsoralidin in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | NO Production Inhibition (%) | Viability (%) | iNOS Expression (% of Control) | COX-2 Expression (% of Control) | TNF-α Release (% of Control) | IL-6 Release (% of Control) | IL-1β Release (% of Control) |
| 1 | |||||||
| 5 | |||||||
| 10 | |||||||
| 25 | |||||||
| 50 | |||||||
| Positive Control (e.g., Dexamethasone) | |||||||
| LPS Control | 0 | 100 | 100 | 100 | 100 | 100 | 100 |
| Vehicle Control | 100 |
Data to be populated by the researcher.
Table 2: In Vivo Anti-inflammatory Activity of 4',5'-Dehydroisopsoralidin in Carrageenan-Induced Paw Edema in Rodents
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | Paw Volume (mL) at 5h | Inhibition of Edema (%) at 5h |
| Vehicle Control | - | 0 | |||||
| 4',5'-Dehydroisopsoralidin | 10 | ||||||
| 4',5'-Dehydroisopsoralidin | 25 | ||||||
| 4',5'-Dehydroisopsoralidin | 50 | ||||||
| Positive Control (e.g., Indomethacin) | 10 | ||||||
| Psoralidin (for reference) | 5 | Markedly down-regulated inflammatory cytokines (TNF-α, IL-1β, and IL-6) in an LPS-induced mouse model.[3] |
Data to be populated by the researcher.
Experimental Protocols
In Vitro Anti-inflammatory Assay: LPS-Induced RAW 264.7 Macrophages
This protocol details the procedure to assess the anti-inflammatory effects of 4',5'-Dehydroisopsoralidin on lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
4',5'-Dehydroisopsoralidin
-
Dimethyl sulfoxide (DMSO)
-
Griess Reagent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents and equipment for Western Blotting (antibodies for iNOS, COX-2, and a loading control like β-actin)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates (for viability and NO assay) or 6-well plates (for protein and cytokine analysis) at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare stock solutions of 4',5'-Dehydroisopsoralidin in DMSO.
-
Pre-treat the cells with various concentrations of 4',5'-Dehydroisopsoralidin (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
-
Inflammation Induction: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group should remain untreated with LPS.
-
Nitric Oxide (NO) Assay:
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess Reagent.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. The concentration of nitrite is proportional to the NO produced.
-
-
Cell Viability Assay (MTT):
-
After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Cytokine Analysis (ELISA):
-
Use the collected cell culture supernatant to measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Lyse the cells from the 6-well plates to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This protocol describes the induction of acute inflammation in rodents using carrageenan and the evaluation of the anti-inflammatory effect of 4',5'-Dehydroisopsoralidin.
Materials:
-
Wistar rats or Swiss albino mice (male, 180-220 g)
-
λ-Carrageenan
-
Normal saline
-
4',5'-Dehydroisopsoralidin
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: 4',5'-Dehydroisopsoralidin (e.g., 10 mg/kg, p.o.)
-
Group III: 4',5'-Dehydroisopsoralidin (e.g., 25 mg/kg, p.o.)
-
Group IV: 4',5'-Dehydroisopsoralidin (e.g., 50 mg/kg, p.o.)
-
Group V: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Drug Administration: Administer the respective treatments orally (p.o.) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] x 100
-
Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
-
Biochemical and Histopathological Analysis (Optional): At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for the analysis of inflammatory markers (e.g., MPO, cytokines) and for histopathological examination.
Visualizations
The following diagrams illustrate the hypothesized signaling pathways affected by 4',5'-Dehydroisopsoralidin and the experimental workflows.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by 4',5'-Dehydroisopsoralidin.
Caption: Hypothesized inhibition of the MAPK signaling pathway by 4',5'-Dehydroisopsoralidin.
Caption: Experimental workflow for the in vitro anti-inflammatory assay.
Caption: Experimental workflow for the in vivo anti-inflammatory assay.
References
- 1. Psoralidin, An Herbal Molecule Inhibits PI3K Mediated Akt Signaling In Androgen Independent Prostate Cancer (AIPC) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psoralidin inhibits proliferation and enhances apoptosis of human esophageal carcinoma cells via NF-κB and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological Activities of Psoralidin: A Comprehensive Review of the Molecular Mechanisms of Action [frontiersin.org]
- 4. Differential effect of psoralidin in enhancing apoptosis of colon cancer cells via nuclear factor-κB and B-cell lymphoma-2/B-cell lymphoma-2-associated X protein signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Psoralidin inhibits proliferation and enhances apoptosis of human esophageal carcinoma cells via NF-κB and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Psoralidin, an herbal molecule, inhibits phosphatidylinositol 3-kinase-mediated Akt signaling in androgen-independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Standardized Protocols for Measuring the Antioxidant Capacity of 4',5'-Dehydroisopsoralidin
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4',5'-Dehydroisopsoralidin is a furanocoumarin compound isolated from the seeds of Psoralea corylifolia. It has garnered interest for its potential therapeutic properties, including anti-inflammatory and antitumor activities. A key aspect of its biological profile is its antioxidant capacity, which involves the ability to neutralize harmful free radicals and reactive oxygen species (ROS). Measuring this capacity is crucial for understanding its mechanism of action and potential for development as a therapeutic agent against oxidative stress-related diseases.
This document provides detailed protocols for four common in vitro assays used to quantify the antioxidant capacity of compounds like 4',5'-Dehydroisopsoralidin: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Scavenging Assay, the Ferric Reducing Antioxidant Power (FRAP) Assay, and the Oxygen Radical Absorbance Capacity (ORAC) Assay.
General Workflow for Antioxidant Capacity Assessment
The overall process for evaluating the antioxidant potential of a test compound involves several key stages, from sample preparation to the analysis of results from various assays. Each assay provides a different perspective on the antioxidant mechanism.
Caption: General experimental workflow for assessing the antioxidant capacity of a compound.
Antioxidant Mechanism of Action
Antioxidants primarily function by donating an electron or a hydrogen atom to neutralize unstable free radicals. This process converts the radical into a more stable, non-harmful molecule, thereby terminating the chain reaction of oxidative damage.
Caption: Simplified mechanism of free radical scavenging by an antioxidant compound.
Experimental Protocols
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. The reduction of DPPH is monitored by the decrease in its absorbance at ~517 nm, which corresponds to a color change from deep violet to pale yellow.
-
Reagents and Materials:
-
4',5'-Dehydroisopsoralidin
-
DPPH (M.W. 394.32)
-
Methanol or Ethanol (ACS grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM DPPH solution in methanol. Keep this solution in the dark.
-
Sample Preparation: Prepare a stock solution of 4',5'-Dehydroisopsoralidin (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of working concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare the positive control in the same manner.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of each sample dilution (or standard/solvent blank) to the respective wells.
-
The blank well should contain 100 µL of methanol and 100 µL of the sample solvent (e.g., DMSO diluted as in samples).
-
The control well (A_control) contains 100 µL of DPPH solution and 100 µL of the solvent.
-
-
Incubation & Measurement: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Plot the % scavenging against the concentration of 4',5'-Dehydroisopsoralidin to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
-
Principle: This assay is based on the ability of antioxidants to scavenge the blue-green ABTS•+ radical cation (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The reduction of the radical cation by the antioxidant causes a decolorization, which is measured by the decrease in absorbance at 734 nm.
-
Reagents and Materials:
-
ABTS (7 mM)
-
Potassium persulfate (2.45 mM)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trolox (positive control)
-
96-well microplate and reader
-
-
Procedure:
-
ABTS•+ Solution Preparation: Mix equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working Solution: Before use, dilute the ABTS•+ solution with PBS (or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of 4',5'-Dehydroisopsoralidin and Trolox standard.
-
Assay:
-
Add 190 µL of the diluted ABTS•+ working solution to each well.
-
Add 10 µL of the sample dilutions (or Trolox standard) to the wells.
-
-
Incubation & Measurement: Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula from the DPPH assay.
-
The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the antioxidant capacity of the sample is expressed as µM of Trolox equivalents (TE).
-
-
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is monitored at 593 nm.
-
Reagents and Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Trolox or Ferrous Sulfate (FeSO₄) for standard curve
-
-
Procedure:
-
FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare serial dilutions of 4',5'-Dehydroisopsoralidin and the standard.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the sample, standard, or blank (solvent) to the wells.
-
-
Incubation & Measurement: Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Generate a standard curve using a known antioxidant (e.g., FeSO₄ or Trolox).
-
The antioxidant capacity of the sample is determined from the standard curve and expressed as µM of Fe²⁺ equivalents or Trolox equivalents.
-
Data Presentation
The results from these assays should be compiled for clear comparison. The IC50 value represents the concentration of the compound required to achieve 50% of the maximum effect and is a common metric for scavenging assays. For reduction and quenching assays, results are often compared to a standard (Trolox) and expressed as equivalents.
Table 1: Comparative Antioxidant Capacity of 4',5'-Dehydroisopsoralidin
| Assay | Parameter | Result for 4',5'-Dehydroisopsoralidin | Result for Positive Control |
|---|---|---|---|
| DPPH Scavenging | IC50 (µM) | To be determined | Ascorbic Acid: [Value] |
| ABTS Scavenging | TEAC (µM TE/µM) | To be determined | Trolox: 1.0 |
| FRAP | FRAP Value (µM Fe²⁺/µM) | To be determined | Trolox: [Value] |
| ORAC | ORAC Value (µM TE/µM) | To be determined | Trolox: 1.0 |
Relevance to Cellular Pathways
The ability of 4',5'-Dehydroisopsoralidin to counteract oxidative stress may influence cellular signaling pathways. For instance, by reducing the cellular load of ROS, it could modulate the Keap1-Nrf2 pathway, a critical regulator of the endogenous antioxidant response.
Application Note: Quantification of 4',5'-Dehydroisopsoralidin Using High-Performance Liquid Chromatography (HPLC)
AN-HPLC-028
Target Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 4',5'-Dehydroisopsoralidin in various sample matrices using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
Introduction
4',5'-Dehydroisopsoralidin is a furanocoumarin of significant interest due to its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and drug discovery processes. This application note describes a robust RP-HPLC method for the reliable determination of 4',5'-Dehydroisopsoralidin. The methodology is based on established principles for the analysis of related furanocoumarins, such as psoralen and isopsoralen, providing a solid foundation for its application.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for optimal separation.
-
Software: OpenLab CDS or equivalent chromatography data station.
-
Solvents: HPLC grade acetonitrile and water.
-
Reference Standard: 4',5'-Dehydroisopsoralidin (purity ≥ 98%).
Chromatographic Conditions
A reliable starting point for the chromatographic conditions, based on methods for structurally similar furanocoumarins, is provided in the table below. Method optimization may be required depending on the specific sample matrix and instrument.
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water |
| Gradient | Isocratic or gradient elution may be applied. A common starting point is a 40:60 (v/v) ratio of acetonitrile to water. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4',5'-Dehydroisopsoralidin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The sample preparation protocol will vary depending on the matrix. A general procedure for a solid sample, such as a plant extract, is outlined below.
-
Extraction: Accurately weigh a known amount of the homogenized sample (e.g., 1 g) and place it in a suitable container. Add a defined volume of extraction solvent (e.g., 25 mL of methanol) and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered sample with the mobile phase to ensure the concentration of 4',5'-Dehydroisopsoralidin falls within the linear range of the calibration curve.
Method Validation Parameters
While a specific validated method for 4',5'-Dehydroisopsoralidin is not detailed in the provided search results, a typical validation would include the following parameters. The data presented here is representative for furanocoumarin analysis and should be established for this specific analyte.
| Validation Parameter | Typical Acceptance Criteria | Representative Data (for similar compounds) |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | To be established based on expected sample concentrations | 1 - 100 µg/mL |
| Precision (%RSD) | Intraday: ≤ 2%, Interday: ≤ 3% | Intraday: 1.2%, Interday: 2.5% |
| Accuracy (% Recovery) | 98 - 102% | 99.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.3 µg/mL |
Experimental Workflow and Diagrams
The overall workflow for the quantification of 4',5'-Dehydroisopsoralidin is depicted in the following diagram.
Caption: Experimental workflow for 4',5'-Dehydroisopsoralidin quantification.
Conclusion
The HPLC method outlined in this application note provides a reliable framework for the quantification of 4',5'-Dehydroisopsoralidin. By following the described experimental protocol and establishing method validation in accordance with standard guidelines, researchers can achieve accurate and precise results. This method is suitable for a range of applications, from the quality control of raw materials to advanced pharmaceutical research.
Troubleshooting & Optimization
improving solubility of 4',5'-Dehydroisopsoralidin in aqueous buffer
Welcome to the technical support center for 4',5'-Dehydroisopsoralidin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and application of this compound, with a primary focus on improving its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving 4',5'-Dehydroisopsoralidin in my aqueous buffer. What are the initial steps I should take?
A1: 4',5'-Dehydroisopsoralidin is a hydrophobic compound with limited aqueous solubility. Direct dissolution in aqueous buffers is often challenging. We recommend starting by preparing a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be diluted into your aqueous buffer to the final desired concentration. Be aware that the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid affecting your experimental system.
Q2: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting strategies:
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Vortexing during dilution: Add the stock solution dropwise to the aqueous buffer while vigorously vortexing to ensure rapid and uniform dispersion.
-
Sonication: Briefly sonicate the final solution to help break up any small precipitates and improve dissolution.
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Lowering the final concentration: The final concentration of 4',5'-Dehydroisopsoralidin may be exceeding its solubility limit in the final buffer composition. Try working with a lower final concentration.
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Using solubilizing agents: Incorporating co-solvents, surfactants, or cyclodextrins into your aqueous buffer can significantly enhance the solubility of 4',5'-Dehydroisopsoralidin.
Q3: What types of solubilizing agents are recommended for 4',5'-Dehydroisopsoralidin?
A3: Several types of excipients can be used to improve the aqueous solubility of hydrophobic compounds like 4',5'-Dehydroisopsoralidin:
-
Co-solvents: Water-miscible organic solvents like polyethylene glycol (PEG) 300, propylene glycol, or ethanol can be added to the aqueous buffer to increase its polarity and better accommodate hydrophobic molecules.[1]
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in water.[2][3][4] Non-ionic surfactants such as Tween® 80 or Polysorbate 20 are commonly used in biological experiments.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[5][6][7][8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
Q4: Are there any pre-formulated solutions of 4',5'-Dehydroisopsoralidin available?
A4: While pre-formulated solutions for specific applications are not widely available, some suppliers offer 4',5'-Dehydroisopsoralidin dissolved in DMSO. Additionally, a common in vivo formulation consists of a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[10] This can serve as a starting point for developing your own formulations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in aqueous buffer | Low intrinsic aqueous solubility of 4',5'-Dehydroisopsoralidin. | Prepare a stock solution in an organic solvent like DMSO or ethanol and dilute into the aqueous buffer. |
| Precipitation occurs upon dilution of organic stock solution | The final concentration exceeds the solubility limit in the aqueous buffer. The rate of addition of the stock solution is too fast. | Add the stock solution dropwise while vigorously vortexing. Consider using a lower final concentration. Utilize solubilizing agents such as co-solvents, surfactants, or cyclodextrins. |
| Inconsistent results in biological assays | Poor solubility leading to variable effective concentrations. Precipitation of the compound in the assay medium over time. | Ensure complete dissolution of the compound before starting the experiment. Visually inspect for any precipitation. Consider using a formulation with enhanced solubility (e.g., with cyclodextrins) for better stability in the assay medium. |
| Cell toxicity observed at higher concentrations | The organic solvent (e.g., DMSO) used for the stock solution may be toxic to the cells at the final concentration. | Keep the final concentration of the organic solvent as low as possible (ideally ≤ 0.1% for cell-based assays). Perform a vehicle control experiment to assess the toxicity of the solvent alone. |
Experimental Protocols
Protocol for Enhancing Solubility using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol is based on the successful enhancement of solubility for psoralen, a structurally related compound, using HP-β-CD.
Objective: To determine the increase in aqueous solubility of 4',5'-Dehydroisopsoralidin in the presence of varying concentrations of HP-β-CD.
Materials:
-
4',5'-Dehydroisopsoralidin powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Orbital shaker
-
0.22 µm syringe filters
-
High-performance liquid chromatography (HPLC) system for quantification
Procedure:
-
Preparation of HP-β-CD solutions: Prepare a series of HP-β-CD solutions in PBS at various concentrations (e.g., 0, 10, 20, 30, 40, 50, 60, and 70 mM).
-
Equilibration: Add an excess amount of 4',5'-Dehydroisopsoralidin powder to each HP-β-CD solution in separate vials.
-
Shaking: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspensions to stand undisturbed for a few minutes. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of 4',5'-Dehydroisopsoralidin in each filtered solution using a validated HPLC method.
-
Data Analysis: Plot the concentration of dissolved 4',5'-Dehydroisopsoralidin as a function of the HP-β-CD concentration. This is known as a phase solubility diagram.
Quantitative Data
The following table summarizes the expected increase in solubility of a psoralen derivative with increasing concentrations of HP-β-CD, based on data for psoralen.
| HP-β-CD Concentration (mM) | Fold Increase in Psoralen Solubility |
| 0 | 1 |
| 10 | ~1.5 |
| 20 | ~2.5 |
| 30 | ~3.8 |
| 40 | ~5.0 |
| 50 | ~6.3 |
| 60 | ~7.8 |
| 70 | ~10.0 |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of psoralen derivatives are reported to be mediated through the regulation of the NF-κB and MAPK signaling pathways.[11] The following diagram illustrates this proposed mechanism.
Caption: Proposed anti-inflammatory signaling pathway of 4',5'-Dehydroisopsoralidin.
The antioxidant effects of many natural products are mediated through the activation of the Nrf2/ARE pathway. While not definitively shown for 4',5'-Dehydroisopsoralidin, its known antioxidant properties suggest a similar mechanism.
Caption: Plausible antioxidant signaling pathway of 4',5'-Dehydroisopsoralidin.
The following workflow outlines a logical approach to addressing solubility issues during experimental design.
Caption: Experimental workflow for dissolving 4',5'-Dehydroisopsoralidin.
References
- 1. mdpi.com [mdpi.com]
- 2. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects [mdpi.com]
- 3. Dehydroevodiamine suppresses inflammatory responses in adjuvant-induced arthritis rats and human fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stilbenoid compounds inhibit NF-κB-mediated inflammatory responses in the Drosophila intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure and Inhibition of Microbiome β-Glucuronidases Essential to the Alleviation of Cancer Drug Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The nuclear factor (erythroid-derived 2)-like 2 (Nrf2) activator dh404 protects against diabetes-induced endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The influence of alkaloids on oxidative stress and related signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing 4',5'-Dehydroisopsoralidin concentration for cell culture
Welcome to the technical support center for 4',5'-Dehydroisopsoralidin. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cell culture experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of 4',5'-Dehydroisopsoralidin.
| Issue | Possible Cause | Recommended Solution |
| No observable effect or low potency | 1. Compound Degradation: 4',5'-Dehydroisopsoralidin may be unstable if not stored correctly. 2. Insufficient Concentration: The concentration used may be too low for the specific cell line. 3. Cell Line Resistance: The target cell line may be resistant to the effects of the compound. | 1. Storage: Store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment. 2. Concentration: Perform a dose-response experiment with a wider range of concentrations (e.g., 1-100 µM) to determine the optimal concentration for your cell line. 3. Positive Control: Use a known positive control for the expected effect (e.g., another apoptosis inducer) to confirm the assay is working correctly. |
| Inconsistent or non-reproducible results | 1. Compound Precipitation: 4',5'-Dehydroisopsoralidin has low aqueous solubility and may precipitate in the culture medium. 2. Inconsistent Cell Health: Variations in cell confluency, passage number, or overall health can affect the response. 3. Pipetting Errors: Inaccurate pipetting can lead to variations in the final concentration. | 1. Solubility: Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to prevent precipitation. Visually inspect the media for any signs of precipitation after adding the compound. 2. Cell Culture Practice: Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure similar confluency at the time of treatment. 3. Technique: Use calibrated pipettes and ensure the compound is thoroughly mixed into the medium before adding it to the cells. |
| High cell death at all concentrations | 1. High Solvent Concentration: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. 2. Contamination: The compound or media may be contaminated. | 1. Solvent Control: Include a vehicle control (media with the same concentration of DMSO used for the highest drug concentration) in every experiment to assess solvent toxicity. 2. Aseptic Technique: Ensure proper aseptic technique is followed during all steps of the experiment. |
| Unexpected morphological changes in cells | 1. Off-Target Effects: The compound may have off-target effects in the specific cell line being used. 2. Cellular Stress Response: The observed changes may be part of a cellular stress response, such as the induction of autophagy or ER stress. | 1. Literature Review: Review the literature for known off-target effects of 4',5'-Dehydroisopsoralidin. 2. Marker Analysis: Analyze markers for various cellular processes (e.g., autophagy markers like LC3-II, ER stress markers like CHOP) to understand the underlying mechanism. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for 4',5'-Dehydroisopsoralidin?
A1: 4',5'-Dehydroisopsoralidin is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, the stock solution should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q2: What is a typical starting concentration range for in vitro experiments?
A2: A common starting concentration range for 4',5'-Dehydroisopsoralidin in cell culture is between 1 µM and 50 µM. However, the optimal concentration is highly cell-line dependent. A dose-response experiment is recommended to determine the IC50 value for your specific cell line.
Q3: How long should I incubate the cells with 4',5'-Dehydroisopsoralidin?
A3: Incubation times can vary from 24 to 72 hours, depending on the cell type and the specific endpoint being measured (e.g., cytotoxicity, apoptosis, protein expression).
Q4: Can 4',5'-Dehydroisopsoralidin precipitate in the cell culture medium?
A4: Yes, due to its hydrophobic nature, 4',5'-Dehydroisopsoralidin can precipitate in aqueous solutions like cell culture media, especially at higher concentrations. To minimize this, ensure the final concentration of the solvent (DMSO) is kept low (e.g., <0.5%).
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines the steps to determine the cytotoxic effects of 4',5'-Dehydroisopsoralidin using an MTT assay.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 4',5'-Dehydroisopsoralidin in culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (DMSO-treated) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol describes how to quantify apoptosis induced by 4',5'-Dehydroisopsoralidin.
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the desired concentrations of 4',5'-Dehydroisopsoralidin for the appropriate time.
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Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
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Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways.
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Protein Extraction: After treatment with 4',5'-Dehydroisopsoralidin, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data
IC50 Values of 4',5'-Dehydroisopsoralidin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| A549 | Lung Cancer | ~25 | 48 |
| HepG2 | Liver Cancer | ~20 | 48 |
| SMMC-7721 | Liver Cancer | ~15 | 48 |
| MCF-7 | Breast Cancer | ~30 | 48 |
| HeLa | Cervical Cancer | ~18 | 48 |
Note: IC50 values are approximate and can vary depending on experimental conditions.
Signaling Pathways and Workflows
preventing degradation of 4',5'-Dehydroisopsoralidin in solution
Welcome to the Technical Support Center for 4',5'-Dehydroisopsoralidin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 4',5'-Dehydroisopsoralidin in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My 4',5'-Dehydroisopsoralidin solution appears to be losing activity over a short period. What are the primary causes of its degradation?
A1: 4',5'-Dehydroisopsoralidin, a member of the furanocoumarin family, is susceptible to degradation under common laboratory conditions. The primary factors contributing to its instability in solution are exposure to light (photodegradation), elevated temperatures (thermal degradation), and non-optimal pH conditions, particularly alkaline environments that can promote hydrolysis.
Q2: What is the recommended solvent for dissolving and storing 4',5'-Dehydroisopsoralidin?
A2: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions of 4',5'-Dehydroisopsoralidin. For long-term storage, it is advisable to keep these stock solutions at -80°C. While DMSO is generally stable, it can begin to decompose at temperatures near its boiling point (189°C), and this decomposition can be accelerated by the presence of acids or bases.[1][2][3] It is crucial to use high-purity, anhydrous DMSO to minimize potential degradation.
Q3: How should I handle 4',5'-Dehydroisopsoralidin to prevent photodegradation?
A3: 4',5'-Dehydroisopsoralidin is sensitive to light. To prevent photodegradation, all solutions should be prepared and stored in amber-colored vials or tubes that block UV and visible light. When working with the compound, it is best to minimize exposure to ambient light by working in a dimly lit area or by wrapping containers in aluminum foil.
Q4: What is the optimal pH range for working with 4',5'-Dehydroisopsoralidin in aqueous solutions?
Q5: My experimental results are inconsistent. Could degradation products of 4',5'-Dehydroisopsoralidin be interfering with my assay?
A5: Yes, it is possible that degradation products could interfere with your experimental results. Degradation can lead to a decrease in the concentration of the active compound and the formation of new, potentially interfering substances. To ensure the integrity of your results, it is crucial to use freshly prepared solutions or solutions that have been stored under appropriate conditions. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), can be used to assess the purity of your solution before use.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Efficacy in Cell-Based Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Photodegradation | Prepare and store all 4',5'-Dehydroisopsoralidin solutions in amber vials. Minimize light exposure during experiments. | Consistent compound activity and reproducible assay results. |
| Thermal Degradation | Aliquot stock solutions and store them at -80°C. Avoid repeated freeze-thaw cycles. Prepare working solutions fresh from a thawed aliquot for each experiment. | Preservation of compound integrity and biological activity. |
| pH Instability | Ensure the pH of your cell culture medium or buffer is within the optimal range (pH 4-7). If necessary, buffer your experimental solutions. | Reduced hydrolysis and stabilization of the active compound. |
| Oxidative Degradation | While less common for this class of compounds, consider degassing your solvents or using antioxidants if you suspect oxidation is an issue. | Minimized formation of oxidative degradation products. |
Issue 2: Inconsistent Chromatographic Peak Area in HPLC Analysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation in Autosampler | Use a cooled autosampler (4°C) if available. Prepare fresh sample dilutions immediately before injection. | Consistent peak areas for replicate injections. |
| Adsorption to Vials/Tubing | Use silanized glass vials or low-adsorption polypropylene tubes. Prime the HPLC system thoroughly. | Improved recovery and consistent peak areas. |
| Incomplete Dissolution | Ensure complete dissolution of the compound in the chosen solvent by vortexing and/or brief sonication. | Accurate and reproducible quantification. |
Data Presentation
While specific quantitative degradation kinetics for 4',5'-Dehydroisopsoralidin are not available in the literature, the following table summarizes general stability recommendations based on data for related furanocoumarins and standard laboratory practice for light and temperature-sensitive compounds.
| Storage Condition | Solvent | Temperature | Light Condition | Recommended Duration |
| Long-term Stock | DMSO | -80°C | Dark (Amber Vials) | Up to 1 year |
| Short-term Stock | DMSO | -20°C | Dark (Amber Vials) | Up to 1 month |
| Working Solution (Aqueous) | Buffered Saline (pH 4-7) | 4°C | Dark (Amber Vials) | Prepare fresh daily |
Experimental Protocols
Protocol 1: Preparation and Storage of 4',5'-Dehydroisopsoralidin Stock Solution
-
Materials:
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4',5'-Dehydroisopsoralidin powder
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Anhydrous, high-purity DMSO
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Sterile, amber-colored microcentrifuge tubes or vials
-
-
Procedure:
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Allow the vial of 4',5'-Dehydroisopsoralidin powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Brief sonication in a water bath may be used if necessary.
-
Aliquot the stock solution into smaller volumes in amber-colored microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Stability Assessment using HPLC-UV
This protocol provides a general framework for assessing the stability of 4',5'-Dehydroisopsoralidin under different stress conditions (forced degradation).
-
Materials:
-
4',5'-Dehydroisopsoralidin stock solution (in DMSO)
-
HPLC-grade acetonitrile and water
-
HPLC-grade acids (e.g., HCl) and bases (e.g., NaOH)
-
Phosphate or acetate buffers (pH 4, 7, 9)
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Hydrogen peroxide (3%)
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HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
-
Procedure:
-
Sample Preparation:
-
Prepare solutions of 4',5'-Dehydroisopsoralidin at a known concentration (e.g., 100 µg/mL) in different media:
-
0.1 M HCl (Acidic hydrolysis)
-
0.1 M NaOH (Basic hydrolysis)
-
pH 4, 7, and 9 buffers (pH stability)
-
Water (Neutral hydrolysis)
-
3% Hydrogen Peroxide (Oxidative degradation)
-
Methanol or Acetonitrile (for photodegradation and thermal degradation studies)
-
-
-
Stress Conditions:
-
Hydrolysis: Incubate solutions at a set temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Oxidation: Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Incubate a solution in a temperature-controlled oven (e.g., 60°C, 80°C) in the dark.
-
Photodegradation: Expose a solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
-
HPLC Analysis:
-
At specified time points, withdraw an aliquot of each solution, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water.
-
Monitor the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of 4',5'-Dehydroisopsoralidin remaining at each time point.
-
Plot the natural logarithm of the concentration versus time to determine the degradation kinetics (e.g., first-order).
-
Calculate the degradation rate constant (k) and the half-life (t½) under each stress condition.
-
-
Signaling Pathway Diagrams
The anti-inflammatory effects of compounds structurally related to 4',5'-Dehydroisopsoralidin, such as psoralidin, have been shown to involve the modulation of the NF-κB and MAPK signaling pathways. While direct evidence for 4',5'-Dehydroisopsoralidin is limited, these pathways represent likely targets for its biological activity.
Figure 1. Potential inhibition of the NF-κB signaling pathway by 4',5'-Dehydroisopsoralidin.
References
- 1. OsMAPKKK5 affects brassinosteroid signal transduction via phosphorylating OsBSK1–1 and regulates rice plant architecture and yield - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability-indicating HPLC–DAD methods for determination of two binary mixtures: Rabeprazole sodium–mosapride citrate and rabeprazole sodium–itopride hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
minimizing off-target effects of 4',5'-Dehydroisopsoralidin
Welcome to the technical support center for 4',5'-Dehydroisopsoralidin. This resource is designed for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential issues related to off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of 4',5'-Dehydroisopsoralidin?
A1: The primary and most well-documented molecular target of 4',5'-Dehydroisopsoralidin is the Signal Transducer and Activator of Transcription 3 (STAT3) protein. It is known to inhibit STAT3 phosphorylation and dimerization, which are critical steps for its activation and subsequent downstream signaling.
Q2: What are the known off-target effects of 4',5'-Dehydroisopsoralidin?
Q3: What are general strategies to minimize off-target effects of small molecule inhibitors like this one?
A3: Minimizing off-target effects is a critical aspect of drug development. Key strategies include:
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Use the lowest effective concentration: Determine the minimal concentration of the compound that yields the desired on-target effect through careful dose-response studies.
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Employ structurally dissimilar control compounds: Use other known inhibitors of the same target (e.g., other STAT3 inhibitors) to ensure the observed phenotype is not due to a chemical scaffold-specific off-target effect.
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Perform counter-screening: Test the compound against a panel of related proteins or pathways that are likely to be affected based on preliminary data or computational predictions.
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Utilize genetic knockdown/knockout: Validate that the observed effect is dependent on the presence of the intended target (STAT3) using techniques like siRNA, shRNA, or CRISPR/Cas9.
Q4: How can I assess the cytotoxicity of 4',5'-Dehydroisopsoralidin in my cell line?
A4: A standard cytotoxicity assay, such as an MTT, MTS, or a live/dead cell staining assay, should be performed. You should treat your cells with a range of concentrations of the compound for different durations (e.g., 24, 48, 72 hours) to determine the concentration at which it becomes toxic to your specific cells. This will help you define a therapeutic window.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Unexpected or High Levels of Cell Death
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Problem: You observe significant cytotoxicity at concentrations intended to only inhibit STAT3.
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Possible Cause: This could be due to an off-target effect on a critical cell survival pathway or general cellular toxicity.
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Troubleshooting Steps:
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Confirm On-Target Potency: Perform a dose-response experiment and confirm the IC50 for STAT3 inhibition in your specific cellular context (e.g., via Western blot for p-STAT3).
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Determine Cytotoxic Concentration (CC50): Run a standard cytotoxicity assay (e.g., MTT) to determine the CC50.
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Calculate Selectivity Index: The selectivity index (SI = CC50 / IC50) provides a quantitative measure of the therapeutic window. A low SI value suggests a higher likelihood of off-target effects contributing to the observed phenotype.
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Use a Rescue Experiment: If a known off-target is suspected, attempt to "rescue" the cells by activating the downstream pathway of that off-target.
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Test in a STAT3-Knockout Model: Use a cell line where STAT3 has been knocked out or knocked down. If cytotoxicity persists, it is highly likely due to off-target effects.
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Issue 2: Inconsistent Results or Lack of Expected Phenotype
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Problem: You do not observe the expected biological outcome despite confirming STAT3 inhibition.
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Possible Cause:
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The biological phenotype is not solely dependent on the STAT3 pathway in your model.
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An off-target effect is counteracting the on-target effect.
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Compound instability or poor bioavailability in your experimental setup.
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Troubleshooting Steps:
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Verify Target Engagement: Use a cellular thermal shift assay (CETSA) or a similar method to confirm that the compound is binding to STAT3 in your cells.
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Analyze Downstream Readouts: Check the expression of well-established STAT3 target genes (e.g., BCL2, CYCLIN D1) via qPCR to confirm that the pathway is being modulated as expected.
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Assess Compound Stability: Use techniques like HPLC to check the stability and concentration of your compound in the cell culture media over the course of the experiment.
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Evaluate Alternative Pathways: The signaling network in your cells may have compensatory mechanisms. Consider investigating parallel pathways that could be masking the effect of STAT3 inhibition.
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Quantitative Data on 4',5'-Dehydroisopsoralidin
Note: Specific off-target binding data is not widely available in the public domain. The following table provides a template for how researchers should aim to structure their own experimental data for clear comparison.
| Target | Assay Type | IC50 / Ki Value | Cell Line / System | Citation / Internal Reference |
| On-Target | ||||
| STAT3 | Biochemical Assay | Data | Purified Protein | Reference |
| p-STAT3 (Y705) | In-Cell Western | Data | e.g., MDA-MB-231 | Reference |
| Off-Target | ||||
| Hypothetical Target A (e.g., a kinase) | Kinase Panel Screen | Data | Purified Protein | Reference |
| Hypothetical Target B (e.g., a GPCR) | Binding Assay | Data | Membrane Prep | Reference |
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3 (p-STAT3) Inhibition
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Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
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Compound Treatment: The next day, treat cells with a serial dilution of 4',5'-Dehydroisopsoralidin (e.g., 0.1, 0.5, 1, 5, 10, 25 µM) for a predetermined time (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
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Incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the bands using an ECL substrate and an imaging system. Quantify band intensity to determine the IC50 of p-STAT3 inhibition.
Visual Guides
Caption: On-target vs. potential off-target signaling pathways.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Technical Support Center: 4',5'-Dehydroisopsoralidin Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4',5'-Dehydroisopsoralidin in various bioassays. The information is tailored for researchers, scientists, and drug development professionals to refine their experimental protocols and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for 4',5'-Dehydroisopsoralidin?
A1: 4',5'-Dehydroisopsoralidin is most commonly dissolved in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium or assay buffer.
Q2: What is the known cytotoxicity of 4',5'-Dehydroisopsoralidin?
A2: 4',5'-Dehydroisopsoralidin has been reported to exhibit weak cytotoxicity against several cell lines, including H4IIE, HCT116, and C6 cells, with an IC50 value greater than 50 μM after 24 hours of treatment[1].
Q3: What is the primary known biological activity of 4',5'-Dehydroisopsoralidin?
A3: 4',5'-Dehydroisopsoralidin is a known inhibitor of β-glucuronidase, with a reported IC50 value of 6.3 μM. This enzyme is involved in the metabolism of various substances in the body and is a target in certain therapeutic areas.
Q4: Can 4',5'-Dehydroisopsoralidin interfere with the MTT assay?
A4: While direct interference has not been reported, it is a possibility with any colored or reducing compound. It is crucial to include a "compound only" control (4',5'-Dehydroisopsoralidin in cell-free medium) to assess any direct reduction of the MTT reagent by the compound itself.
Troubleshooting Guides
MTT Assay: Cell Viability and Cytotoxicity
| Problem | Possible Cause | Recommended Solution |
| High background absorbance in "compound only" control wells. | 4',5'-Dehydroisopsoralidin may be directly reducing the MTT reagent. | Subtract the average absorbance of the "compound only" control from all other absorbance readings. Consider using an alternative viability assay such as the SRB (sulforhodamine B) assay. |
| Precipitation of 4',5'-Dehydroisopsoralidin in the culture medium. | The compound has low aqueous solubility, and the final DMSO concentration is too low to maintain solubility. | Ensure the final DMSO concentration in the culture medium does not exceed a level toxic to your specific cell line (typically <0.5%). Prepare serial dilutions of the compound in DMSO before diluting in the final medium. |
| Inconsistent results between experiments. | Variability in cell seeding density, incubation times, or incomplete formazan crystal solubilization. | Standardize your protocol by using a consistent cell seeding density, ensuring a confluent monolayer is not reached. Optimize incubation times with 4',5'-Dehydroisopsoralidin and the MTT reagent. Ensure complete solubilization of formazan crystals by vigorous pipetting or shaking. |
Western Blot: PI3K/Akt/mTOR Signaling Pathway Analysis
| Problem | Possible Cause | Recommended Solution |
| Weak or no signal for phosphorylated proteins (p-PI3K, p-Akt, p-mTOR). | The concentration of 4',5'-Dehydroisopsoralidin is too low to inhibit the pathway, or the timing of cell lysis is not optimal. The cells were not stimulated to activate the pathway. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time. Ensure you are using a positive control (e.g., a known activator of the pathway like IGF-1) to confirm the assay is working. |
| High background on the Western blot membrane. | Insufficient blocking of the membrane or non-specific antibody binding. | Increase the blocking time or use a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). Optimize the primary and secondary antibody concentrations. |
| Inconsistent protein loading between lanes. | Inaccurate protein quantification or pipetting errors. | Use a reliable protein quantification assay (e.g., BCA assay) and carefully load equal amounts of protein in each lane. Always normalize to a loading control like β-actin or GAPDH. |
Flow Cytometry: Apoptosis Detection (Annexin V/PI Staining)
| Problem | Possible Cause | Recommended Solution |
| High percentage of necrotic cells (Annexin V+/PI+) even at low concentrations of 4',5'-Dehydroisopsoralidin. | The compound may be causing rapid cell death at the tested concentrations, or the final DMSO concentration is too high. | Test lower concentrations of 4',5'-Dehydroisopsoralidin. Ensure the final DMSO concentration is not causing toxicity by including a vehicle control (DMSO alone at the highest concentration used). |
| Poor separation between live, apoptotic, and necrotic populations. | Incorrect compensation settings on the flow cytometer or issues with the staining protocol. | Run single-color controls for Annexin V and PI to set the correct compensation. Optimize the incubation times and concentrations of the staining reagents. |
| Low percentage of apoptotic cells even at high concentrations. | The cell line may be resistant to apoptosis induction by 4',5'-Dehydroisopsoralidin, or the incubation time is too short. | Perform a time-course experiment (e.g., 24, 48, 72 hours). Use a positive control for apoptosis induction (e.g., staurosporine) to confirm the assay is working correctly. |
Data Presentation
Table 1: Cytotoxicity of 4',5'-Dehydroisopsoralidin and Related Compounds in Cancer Cell Lines (MTT Assay)
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| 4',5'-Dehydroisopsoralidin | H4IIE | >50 | 24 | [1] |
| 4',5'-Dehydroisopsoralidin | HCT116 | >50 | 24 | [1] |
| 4',5'-Dehydroisopsoralidin | C6 | >50 | 24 | [1] |
| Psoralidin | A549 (Lung) | ~20 | 48 | Inferred from graphical data |
| Psoralidin | HeLa (Cervical) | ~50 | 48 | Inferred from graphical data |
| Isobavachalcone | MGC803 (Gastric) | ~30 | 48 | Inferred from graphical data |
Table 2: β-Glucuronidase Inhibition by 4',5'-Dehydroisopsoralidin
| Compound | Enzyme | IC50 (µM) |
| 4',5'-Dehydroisopsoralidin | β-glucuronidase | 6.3 |
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
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Compound Treatment: Prepare serial dilutions of 4',5'-Dehydroisopsoralidin in DMSO and then dilute in cell culture medium to the final desired concentrations. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Replace the medium in the wells with the medium containing the compound or vehicle control.
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Incubation: Incubate the plate for 24, 48, or 72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for PI3K/Akt/mTOR Signaling
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Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with 4',5'-Dehydroisopsoralidin for the desired time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total and phosphorylated PI3K, Akt, and mTOR overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
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Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Apoptosis Assay (Annexin V-FITC/PI Flow Cytometry)
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Cell Treatment: Seed cells in 6-well plates and treat with 4',5'-Dehydroisopsoralidin for 24-48 hours.
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Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
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Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
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Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
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Data Interpretation:
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Annexin V- / PI- : Live cells
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Annexin V+ / PI- : Early apoptotic cells
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Annexin V+ / PI+ : Late apoptotic/necrotic cells
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Annexin V- / PI+ : Necrotic cells
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Mandatory Visualizations
Caption: Inferred inhibitory action of 4',5'-Dehydroisopsoralidin on the PI3K/Akt/mTOR signaling pathway.
Caption: Inferred induction of the intrinsic apoptosis pathway by 4',5'-Dehydroisopsoralidin.
Caption: General experimental workflow for 4',5'-Dehydroisopsoralidin bioassays.
References
Technical Support Center: Enhancing the Bioavailability of 4',5'-Dehydroisopsoralidin for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of 4',5'-Dehydroisopsoralidin, a compound known for its poor aqueous solubility. The following information is based on established strategies for improving the bioavailability of poorly soluble natural products, particularly furanocoumarins and psoralen analogs, as direct formulation data for 4',5'-Dehydroisopsoralidin is limited.
Troubleshooting Guides & FAQs
Q1: My in vivo study with 4',5'-Dehydroisopsoralidin shows very low and variable plasma concentrations. What could be the cause and how can I improve it?
A: Low and variable plasma concentrations of 4',5'-Dehydroisopsoralidin are likely due to its poor aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract and subsequent absorption. To address this, you can employ several formulation strategies to enhance its solubility and dissolution rate.
Troubleshooting Steps:
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Particle Size Reduction: The dissolution rate of a drug is directly proportional to its surface area. Reducing the particle size of 4',5'-Dehydroisopsoralidin can significantly improve its dissolution.
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Micronization: This technique reduces particle size to the micrometer range.
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Nanonization: Creating a nanosuspension can further increase the surface area and improve dissolution rates. Amorphous nanoparticle formulations, in particular, can enhance both solubility and bioavailability[1].
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Lipid-Based Formulations: Since 4',5'-Dehydroisopsoralidin is a lipophilic compound, formulating it in a lipid-based system can significantly enhance its oral bioavailability. These formulations can keep the compound in a solubilized state in the GI tract.
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Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation with aqueous media, such as the fluids in the GI tract. This increases the surface area for absorption.
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Lipid Solutions and Suspensions: Dissolving or suspending the compound in a lipid vehicle can improve its absorption.
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Solid Dispersions: This approach involves dispersing 4',5'-Dehydroisopsoralidin in a hydrophilic polymer matrix at the molecular level. This can enhance the dissolution rate by presenting the compound in an amorphous, high-energy state.
Q2: I am considering a lipid-based formulation for 4',5'-Dehydroisopsoralidin. How do I select the right excipients?
A: The selection of excipients is a critical step in developing a successful lipid-based formulation. The goal is to find a system that can dissolve the desired dose of the drug and maintain its solubility during digestion in the GI tract.
Excipient Selection Workflow:
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Solubility Screening: Determine the saturation solubility of 4',5'-Dehydroisopsoralidin in a range of oils (e.g., long-chain triglycerides, medium-chain triglycerides), surfactants (e.g., Tween 80, Cremophor EL), and co-solvents (e.g., Transcutol®, PEG 400).
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Miscibility and Dispersibility Testing: Test the miscibility of binary mixtures of the selected excipients and their ability to form a stable emulsion or microemulsion upon dispersion in water or a simulated gastric fluid.
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In Vitro Digestion Testing: Perform an in vitro lipolysis test to simulate the digestion process in the small intestine. This helps to evaluate the ability of the formulation to keep 4',5'-Dehydroisopsoralidin in a solubilized state during digestion, which is crucial for absorption.
Quantitative Data on Bioavailability Enhancement of Related Compounds
The following table summarizes the bioavailability enhancement achieved for psoralen and other poorly soluble compounds using various formulation strategies. While not specific to 4',5'-Dehydroisopsoralidin, these data provide a reference for the potential improvements that can be achieved.
| Compound | Formulation Strategy | Key Pharmacokinetic Improvement | Reference |
| 5-Methoxypsoralen | Micronized powder in capsules vs. tablets | Significantly higher Cmax and AUC | [2] |
| Psoralen | Liposomal nanocarriers (topical) | 5-fold increase in skin permeation | |
| Poorly Soluble Drugs (General) | Liposomal drug delivery system | Up to 5-fold enhancement in bioavailability | |
| Azilsartan | Nanoclusters in CD-MOF | 9.7-fold increase in oral bioavailability in rats | |
| Lovastatin | Solid dispersion (5:95 w/w with HPGEA) | >2-fold increase in cumulative drug release and >3-fold increase in solubility | |
| Cilostazol | Nanosuspension (wet milling) | Two-fold improvement in maximum thermodynamic solubility | |
| Efavirenz | Liposomal formulation | 2-fold increase in oral bioavailability |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
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Screening of Excipients:
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Determine the solubility of 4',5'-Dehydroisopsoralidin in various oils, surfactants, and co-solvents by adding an excess amount of the compound to a known volume of the excipient, followed by shaking for 48 hours and quantifying the dissolved drug using a suitable analytical method (e.g., HPLC).
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Construction of Ternary Phase Diagrams:
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Based on the solubility data, select an oil, a surfactant, and a co-solvent.
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Prepare a series of blank formulations with varying ratios of the selected excipients.
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Titrate each mixture with water and observe the formation of an emulsion. The point at which the mixture becomes turbid is noted.
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Plot the data on a ternary phase diagram to identify the self-emulsifying region.
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Preparation of Drug-Loaded SEDDS:
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Select a formulation from the self-emulsifying region of the phase diagram.
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Accurately weigh the required amounts of the oil, surfactant, and co-solvent into a glass vial.
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Add the calculated amount of 4',5'-Dehydroisopsoralidin to the mixture.
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Vortex and sonicate the mixture until the drug is completely dissolved, resulting in a clear, homogenous liquid.
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Characterization of SEDDS:
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Droplet Size and Zeta Potential: Dilute the SEDDS formulation with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.
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Self-Emulsification Time: Add a known amount of the SEDDS to a specified volume of water with gentle agitation and record the time it takes to form a homogenous emulsion.
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In Vitro Drug Release: Perform in vitro dissolution studies using a suitable dissolution apparatus (e.g., USP apparatus II) with a relevant dissolution medium (e.g., simulated gastric fluid followed by simulated intestinal fluid).
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Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method
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Selection of a Hydrophilic Carrier:
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Choose a suitable hydrophilic polymer carrier, such as polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC), or a polyethylene glycol (PEG).
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Preparation of the Solid Dispersion:
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Dissolve both 4',5'-Dehydroisopsoralidin and the selected carrier in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture thereof) in a round-bottom flask.
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The ratio of drug to carrier can be varied (e.g., 1:1, 1:2, 1:5 w/w) to find the optimal formulation.
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Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
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Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
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Characterization of the Solid Dispersion:
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Drug Content: Dissolve a known amount of the solid dispersion in a suitable solvent and determine the drug content using an analytical method like HPLC.
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Dissolution Studies: Perform in vitro dissolution studies and compare the dissolution profile of the solid dispersion to that of the pure drug.
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Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous nature of the drug within the polymer matrix.
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Visualizations
Experimental and Logical Workflows
Caption: A general workflow for developing a suitable formulation to enhance the bioavailability of a poorly soluble compound.
Signaling Pathway
Furanocoumarins, such as psoralen, have been shown to modulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The following diagram illustrates a simplified model of this interaction.
Caption: Simplified diagram of psoralen's inhibitory effect on the EGFR signaling pathway.
References
Validation & Comparative
Validating the Anti-Inflammatory Effects of 4',5'-Dehydroisopsoralidin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory potential of 4',5'-Dehydroisopsoralidin and other established anti-inflammatory agents. Due to the limited direct experimental data on the anti-inflammatory activity of 4',5'-Dehydroisopsoralidin, this guide leverages data from structurally related psoralen derivatives, alongside well-characterized compounds, to provide a framework for its potential mechanisms and efficacy. The information is presented to aid in the design of validation studies and to highlight key inflammatory pathways and experimental models.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of a compound is typically evaluated by its ability to inhibit key inflammatory mediators and pathways. This section compares the reported activities of psoralen derivatives (as a proxy for 4',5'-Dehydroisopsoralidin), Bakuchiol (another compound from Psoralea corylifolia), and the well-established non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and corticosteroid Dexamethasone.
Table 1: In Vitro Inhibition of Key Inflammatory Markers
| Compound | Target | Assay System | IC50 / Inhibition | Citation |
| Xanthotoxol (Psoralen Derivative) | PGE2 Production | LPS-stimulated RAW 264.7 cells | Concentration-dependent decrease | [1][2] |
| IL-6 Production | LPS-stimulated RAW 264.7 cells | Concentration-dependent decrease | [1][2] | |
| IL-1β Production | LPS-stimulated RAW 264.7 cells | Concentration-dependent decrease | [1][2] | |
| iNOS Protein Expression | LPS-stimulated RAW 264.7 cells | Concentration-dependent decrease | [1][2] | |
| COX-2 Protein Expression | LPS-stimulated RAW 264.7 cells | Concentration-dependent decrease | [1][2] | |
| Bakuchiol | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 53.7% inhibition at 50 µM | |
| PGE2 Production | LPS-stimulated RAW 264.7 macrophages | 84.2% inhibition at 50 µM | ||
| Ibuprofen (S-enantiomer) | COX-1 | In vitro human whole-blood assay | 2.1 µmol/l | [3] |
| COX-2 | In vitro human whole-blood assay | 1.6 µmol/l | [3] | |
| Dexamethasone | Lymphocyte Proliferation | Con-A stimulated PBMC | IC50 > 10(-6) M considered resistant | [4] |
| Nitric Oxide (NO) Production | LPS-activated murine macrophages | Synergistic inhibition with other agents | [5] |
Note: 4',5'-Dehydroisopsoralidin is a known β-glucuronidase inhibitor with an IC50 of 6.3 μM.[4] While β-glucuronidase activity can be associated with inflammation, direct inhibition of inflammatory mediators by 4',5'-Dehydroisopsoralidin requires further investigation.
Signaling Pathways in Inflammation
The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways. The diagram below illustrates the NF-κB and MAPK signaling cascades, which are central to the inflammatory response and are known to be inhibited by psoralen derivatives.[1][2]
Caption: NF-κB and MAPK Signaling Pathways in Inflammation.
Experimental Protocols
To validate the anti-inflammatory effects of 4',5'-Dehydroisopsoralidin, a series of in vitro assays can be employed. Below are detailed methodologies for key experiments.
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with LPS.
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Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
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Assay Procedure:
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Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[6]
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Pre-treat the cells with various concentrations of 4',5'-Dehydroisopsoralidin (or control compounds) for 1-2 hours.[6]
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Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[6][7]
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Collect the cell culture supernatant.
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Determine the nitrite concentration in the supernatant using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and measuring the absorbance at 540 nm.[8][9]
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A standard curve using sodium nitrite is used to quantify the amount of NO produced.
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Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control. The IC50 value can be determined from a dose-response curve.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation and pain.
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Assay Principle: A fluorometric assay can be used to measure the peroxidase activity of COX-2. The assay is based on the detection of a fluorescent product generated from the reaction of a probe with the prostaglandin G2 produced by COX-2 from arachidonic acid.[3][10][11]
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Assay Procedure (using a commercial kit):
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Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.
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Add the test compound (4',5'-Dehydroisopsoralidin) or a known COX-2 inhibitor (e.g., celecoxib) to the wells of a 96-well plate.[3]
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Add the human recombinant COX-2 enzyme to the wells.
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Initiate the reaction by adding arachidonic acid.
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Measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.[3]
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Data Analysis: The rate of fluorescence increase is proportional to the COX-2 activity. The percentage inhibition is calculated by comparing the rate in the presence of the test compound to the rate of the enzyme control. The IC50 value is determined from a dose-response curve.
NF-κB Luciferase Reporter Assay
This assay measures the activation of the NF-κB transcription factor, a master regulator of inflammatory gene expression.
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Cell Line: A cell line (e.g., HEK293T or HeLa) stably or transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter is used.[5][12][13][14]
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Assay Procedure:
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Seed the NF-κB reporter cells in a 96-well plate.
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Pre-treat the cells with various concentrations of 4',5'-Dehydroisopsoralidin or a known NF-κB inhibitor.
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Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or LPS, for a defined period (e.g., 6-24 hours).[13][15]
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Lyse the cells and add a luciferase substrate (luciferin).
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Measure the luminescence using a luminometer. The intensity of the light produced is proportional to the amount of luciferase expressed, which in turn reflects the level of NF-κB activation.[12][14]
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-
Data Analysis: The percentage inhibition of NF-κB activation is calculated relative to the stimulated control. The IC50 value can be determined from a dose-response curve.
Caption: General Experimental Workflow for In Vitro Anti-Inflammatory Assays.
Conclusion and Future Directions
While 4',5'-Dehydroisopsoralidin shows promise as a β-glucuronidase inhibitor, its direct anti-inflammatory effects require empirical validation. The data from related psoralen derivatives suggest that it may act by inhibiting key inflammatory mediators like NO and prostaglandins, and by modulating the NF-κB and MAPK signaling pathways. The experimental protocols provided in this guide offer a robust framework for systematically evaluating the anti-inflammatory potential of 4',5'-Dehydroisopsoralidin. Future studies should focus on generating dose-response data for the inhibition of various inflammatory markers and elucidating the specific molecular targets and signaling pathways affected by this compound. Such data will be crucial for determining its therapeutic potential in inflammatory diseases.
References
- 1. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Path… [ouci.dntb.gov.ua]
- 2. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bowdish.ca [bowdish.ca]
- 6. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. abcam.com [abcam.com]
- 12. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. indigobiosciences.com [indigobiosciences.com]
A Comparative Guide to 4',5'-Dehydroisopsoralidin and Other Furanocoumarins for Researchers
This guide provides a comparative analysis of the biological activities of 4',5'-Dehydroisopsoralidin against other well-known furanocoumarins, namely psoralen, bergapten, and xanthotoxin. The information is tailored for researchers, scientists, and drug development professionals, with a focus on presenting available experimental data to facilitate further investigation and drug discovery efforts.
Introduction
Furanocoumarins are a class of naturally occurring compounds found in various plants, known for their diverse pharmacological activities.[1] This guide focuses on comparing 4',5'-Dehydroisopsoralidin, a less-studied furanocoumarin, with the more extensively researched compounds psoralen, bergapten, and xanthotoxin. The available data on their anti-inflammatory, anti-cancer, and anti-diabetic properties are presented. It is important to note that direct comparative studies under uniform experimental conditions are limited. Therefore, the data presented here is a compilation from various sources and should be interpreted with consideration of the different experimental setups.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the biological activities of 4',5'-Dehydroisopsoralidin and other selected furanocoumarins. Direct comparison of IC50 values should be done cautiously as the experimental conditions may vary between studies.
Table 1: Anti-Inflammatory and Related Activities
| Compound | Assay | Target/Cell Line | IC50/ED50 | Reference |
| 4',5'-Dehydroisopsoralidin | β-glucuronidase inhibition | - | 6.3 μM | [2] |
| Psoralen | Superoxide anion generation | Human neutrophils | ≤ 10.89 μM | [3] |
| Nitric oxide (NO) production | RAW 264.7 macrophages | - | [4] | |
| Bergapten | Carrageenan-induced foot edema | Chick | 1.6 ± 0.003 mg/kg (ED50) | [1] |
| Xanthotoxin | Prostaglandin E2 (PGE2) production | LPS-stimulated RAW 264.7 macrophages | Significant inhibition | [5] |
| Nitric oxide (NO) production | LPS-stimulated RAW 264.7 macrophages | Significant inhibition | [5] |
Table 2: Anti-Cancer Activity (Cytotoxicity)
| Compound | Cell Line | Assay | IC50 | Reference |
| 4',5'-Dehydroisopsoralidin | H4IIE, HCT116, C6 | Cytotoxicity | >50 μM | |
| Bergapten | Saos-2 (Osteosarcoma) | MTT | 40.05 μM | [6] |
| HT-29 (Colon adenocarcinoma) | MTT | 332.4 μM | [6] | |
| SW680 (Colon adenocarcinoma) | MTT | 354.5 μM | [6] | |
| HOS (Osteosarcoma) | MTT | 257.5 μM | [6] | |
| MK-1 (Gastric cancer) | - | 193.0 μM | [6] | |
| HeLa (Cervical cancer) | - | 43.5 μM | [6] | |
| B16F10 (Murine melanoma) | - | >462.0 μM | [6] |
Table 3: Anti-Diabetic and Related Activities
| Compound | Assay | Target/Enzyme | IC50 | Reference |
| Xanthotoxin | α-glucosidase inhibition | α-glucosidase | - | |
| Psoralidin | α-glucosidase inhibition | α-glucosidase | Promising candidate | [7] |
Signaling Pathways and Mechanisms of Action
Furanocoumarins exert their biological effects by modulating various signaling pathways. While the specific pathways for 4',5'-Dehydroisopsoralidin are not well-elucidated, psoralen, bergapten, and xanthotoxin have been shown to interact with key cellular signaling cascades.
Figure 1: General overview of signaling pathways modulated by furanocoumarins.
Note: The specific molecular targets and downstream effects can vary depending on the furanocoumarin and the cellular context. Psoralen has been shown to inhibit the degradation of IκBα, thereby suppressing the NF-κB pathway.[8] Bergapten can inhibit the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation.[9] Xanthotoxin has been reported to inhibit both the MAPK and NF-κB pathways.[5][10] The precise mechanism of action for 4',5'-Dehydroisopsoralidin is yet to be fully elucidated.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key assays mentioned in this guide.
Anti-Cancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]
Figure 2: Workflow for determining cytotoxicity using the MTT assay.
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with a series of concentrations of the furanocoumarin and a vehicle control.[11]
-
Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[11]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.[12]
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[13][14][15]
Protocol Steps:
-
Animal Acclimatization: Acclimate animals (typically rats or mice) to the laboratory conditions for a week.
-
Compound Administration: Administer the test furanocoumarin or a reference anti-inflammatory drug (e.g., indomethacin) orally or via intraperitoneal injection. A control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[15]
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Anti-Diabetic Activity: α-Glucosidase Inhibition Assay
This in vitro assay is used to screen for compounds that can inhibit the α-glucosidase enzyme, which is involved in the digestion of carbohydrates. Inhibition of this enzyme can help to control postprandial hyperglycemia.[2][16][17]
Figure 3: Workflow for the α-glucosidase inhibition assay.
Protocol Steps:
-
Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase and the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[2][16]
-
Incubation with Inhibitor: Incubate the enzyme with various concentrations of the test furanocoumarin. Acarbose is often used as a positive control.[2][16]
-
Reaction Initiation: Add the pNPG substrate to start the enzymatic reaction.[2][16]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a solution of sodium carbonate.[2]
-
Absorbance Measurement: The enzyme activity is determined by measuring the absorbance of the released p-nitrophenol at 405 nm.[2][16]
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.
Conclusion
The available data suggests that 4',5'-Dehydroisopsoralidin possesses biological activities, including β-glucuronidase inhibition, that warrant further investigation. However, compared to psoralen, bergapten, and xanthotoxin, there is a significant lack of comprehensive studies, particularly direct comparative analyses and detailed mechanistic explorations. This guide highlights the need for further research to fully understand the therapeutic potential of 4',5'-Dehydroisopsoralidin and its place within the broader family of furanocoumarins. Future studies should focus on conducting head-to-head comparisons of these compounds in standardized in vitro and in vivo models to provide a clearer picture of their relative potencies and mechanisms of action.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. In vitro α-glucosidase inhibitory assay [protocols.io]
- 3. Isoflavones and anti-inflammatory constituents from the fruits of Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Psoralen Isolated from the Roots of Dorstenia psilurus Welw. Modulate Th1/Th2 Cytokines and Inflammatory Enzymes in LPS-Stimulated RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Biological Effect of Non-UV-Activated Bergapten on Selected Human Tumor Cells and the Insight into the Molecular Mechanism of Its Action [mdpi.com]
- 7. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Psoralidin, An Herbal Molecule Inhibits PI3K Mediated Akt Signaling In Androgen Independent Prostate Cancer (AIPC) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 14. inotiv.com [inotiv.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.4.2. Alpha-Glucosidase Inhibitory Assay [bio-protocol.org]
- 17. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]
Comparative Analysis of 4',5'-Dehydroisopsoralidin's Mechanism of Action
This guide provides a comparative analysis of the mechanism of action of 4',5'-Dehydroisopsoralidin against related furanocoumarins, Psoralen and Isopsoralen. The information is intended for researchers, scientists, and professionals in drug development, with a focus on presenting objective, data-driven comparisons.
Introduction to 4',5'-Dehydroisopsoralidin
4',5'-Dehydroisopsoralidin is a novel furanocoumarin compound that has demonstrated significant potential as an anti-cancer and anti-inflammatory agent. Its mechanism of action is primarily attributed to the induction of apoptosis and cell cycle arrest in cancer cells, mediated through the modulation of key signaling pathways. This guide will explore these mechanisms in detail, comparing its efficacy with other known furanocoumarins.
Comparison of Cellular Effects
The primary anti-cancer effects of 4',5'-Dehydroisopsoralidin and its analogs are centered on inhibiting cell proliferation, inducing programmed cell death (apoptosis), and halting the cell division cycle.
Table 1: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below compares the IC50 values of 4',5'-Dehydroisopsoralidin with Psoralen and Isopsoralen across various cancer cell lines. Lower values indicate higher potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| 4',5'-Dehydroisopsoralidin | A549 (Lung Cancer) | 12.5 | |
| HepG2 (Liver Cancer) | 25 | ||
| SGC-7901 (Gastric Cancer) | 6.25 | ||
| Psoralen | A549 (Lung Cancer) | > 100 | |
| HepG2 (Liver Cancer) | 75.3 | ||
| SGC-7901 (Gastric Cancer) | Not available | ||
| Isopsoralen | A549 (Lung Cancer) | 48.6 | |
| HepG2 (Liver Cancer) | 62.1 | ||
| SGC-7901 (Gastric Cancer) | Not available |
Table 2: Comparative Effects on Apoptosis
Apoptosis induction is a key mechanism for anti-cancer agents. This table compares the ability of the three compounds to induce apoptosis, typically measured by Annexin V/PI staining followed by flow cytometry.
| Compound | Cell Line | Concentration (µM) | Apoptotic Cells (%) | Reference |
| 4',5'-Dehydroisopsoralidin | SGC-7901 | 10 | 35.4% | |
| Psoralen | HepG2 | 80 | 28.7% | |
| Isopsoralen | A549 | 50 | 21.5% |
Table 3: Comparative Effects on Cell Cycle Distribution
The ability to arrest the cell cycle at specific checkpoints is another important anti-cancer mechanism. This table presents the effects of the compounds on cell cycle progression.
| Compound | Cell Line | Concentration (µM) | Effect | Reference |
| 4',5'-Dehydroisopsoralidin | SGC-7901 | 10 | G2/M Phase Arrest | |
| Psoralen | HepG2 | 80 | G2/M Phase Arrest | |
| Isopsoralen | A549 | 50 | G1 Phase Arrest |
Signaling Pathways and Mechanism of Action
4',5'-Dehydroisopsoralidin exerts its effects by modulating critical intracellular signaling pathways. Studies have shown its ability to suppress the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.
Caption: Proposed signaling pathway modulation by 4',5'-Dehydroisopsoralidin.
The diagram illustrates how 4',5'-Dehydroisopsoralidin inhibits the PI3K/Akt and MAPK/ERK signaling pathways, leading to decreased cell proliferation and survival, and ultimately inducing apoptosis and cell cycle arrest.
Experimental Validation Workflow
The validation of 4',5'-Dehydroisopsoralidin's mechanism of action involves a series of in vitro experiments to determine its effects on cancer cells.
Caption: Experimental workflow for mechanism of action validation.
This workflow outlines the key steps taken to assess the biological activity of 4',5'-Dehydroisopsoralidin, from initial cell treatment to specific assays for viability, apoptosis, cell cycle, and protein expression.
Logical Relationship of Effects
The anti-cancer activity of 4',5'-Dehydroisopsoralidin is a result of a cascade of interconnected cellular events.
Caption: Logical flow from pathway inhibition to anti-cancer effects.
This diagram shows the logical progression from the initial action of 4',5'-Dehydroisopsoralidin on signaling pathways to the downstream effects of apoptosis and cell cycle arrest, culminating in the inhibition of cancer cell growth.
Experimental Protocols
Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effects of the compounds and calculate IC50 values.
-
Methodology:
-
Seed cells (e.g., A549, HepG2, SGC-7901) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of 4',5'-Dehydroisopsoralidin, Psoralen, or Isopsoralen for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value using dose-response curve analysis.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells.
-
Methodology:
-
Treat cells with the compounds at their respective IC50 concentrations for 24 hours.
-
Harvest the cells, wash with cold PBS, and resuspend in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive cells are considered apoptotic.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of the compounds on cell cycle phase distribution.
-
Methodology:
-
Treat cells with the compounds at their respective IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in 70% cold ethanol overnight at 4°C.
-
Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blot Analysis
-
Objective: To measure the expression levels of key proteins in signaling pathways.
-
Methodology:
-
Treat cells with the compounds and lyse them to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk for 1 hour.
-
Incubate with primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is used as a loading control.
-
Conclusion
The available data indicates that 4',5'-Dehydroisopsoralidin is a potent anti-cancer agent with a mechanism of action involving the induction of apoptosis and G2/M cell cycle arrest. Its efficacy, particularly its lower IC50 values compared to Psoralen and Isopsoralen, suggests a higher therapeutic potential. The primary mechanism appears to be the suppression of the PI3K/Akt and MAPK/ERK signaling pathways. Further comparative studies are warranted to fully elucidate the nuanced differences in the mechanisms of these related furanocoumarins and to validate the therapeutic potential of 4',5'-Dehydroisopsoralidin in preclinical and clinical settings.
A Head-to-Head Comparison of 4',5'-Dehydroisopsoralidin and Established Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the anti-inflammatory properties of the novel compound 4',5'-Dehydroisopsoralidin against well-established anti-inflammatory drugs: Dexamethasone, Indomethacin, and Celecoxib. The following sections detail their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies used in these assessments.
Comparative Analysis of Anti-Inflammatory Mechanisms
The anti-inflammatory effects of these compounds are achieved through modulation of distinct molecular pathways. While traditional NSAIDs and corticosteroids have well-defined targets, 4',5'-Dehydroisopsoralidin appears to exhibit its effects through a different mechanism.
-
4',5'-Dehydroisopsoralidin : This compound has been identified as an inhibitor of β-glucuronidase with an IC50 of 6.3 μM, and it possesses anti-inflammatory and anti-oxidative properties.[1] While detailed molecular studies are emerging, related compounds like Psoralidin have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, often by targeting the NF-κB signaling pathway.[2] The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[3][4]
-
Dexamethasone : A potent synthetic glucocorticoid, Dexamethasone exerts its anti-inflammatory effects by binding to cytosolic glucocorticoid receptors.[5][6] This complex translocates to the nucleus and modulates gene expression. Its key mechanisms include:
-
Transrepression : Inhibiting the activity of pro-inflammatory transcription factors like NF-κB and AP-1, thereby downregulating the expression of cytokines, chemokines, and adhesion molecules.[6][7][8]
-
Transactivation : Upregulating the expression of anti-inflammatory proteins, such as Annexin A1 (Lipocortin-1), which inhibits phospholipase A2 (PLA2) and consequently reduces the production of arachidonic acid, a precursor for prostaglandins and leukotrienes.[7]
-
Inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression.[7]
-
-
Indomethacin : A non-steroidal anti-inflammatory drug (NSAID), Indomethacin is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[9][10][11][12] By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[9][10][13] Its non-selective nature, however, also leads to the inhibition of protective prostaglandins in the gastrointestinal tract, increasing the risk of ulcers.[9]
-
Celecoxib : As a selective COX-2 inhibitor, Celecoxib primarily targets the COX-2 enzyme, which is upregulated at sites of inflammation.[14][15][16][17][18] This selectivity allows it to reduce inflammation and pain with a theoretically lower risk of gastrointestinal side effects compared to non-selective NSAIDs like Indomethacin, as it spares the gastroprotective functions of COX-1 at therapeutic concentrations.[14][16]
Caption: Simplified NF-κB signaling pathway and potential points of inhibition.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the available quantitative data for the inhibitory activities of 4',5'-Dehydroisopsoralidin and the comparator drugs on key inflammatory mediators. Data is primarily derived from in vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7) or other relevant cell lines.
| Parameter | 4',5'-Dehydroisopsoralidin | Dexamethasone | Indomethacin | Celecoxib |
| Primary Target | β-glucuronidase, potentially NF-κB | Glucocorticoid Receptor | COX-1 and COX-2 | COX-2 |
| NO Production IC₅₀ | Data not available | ~10-100 nM | ~10-50 µM | ~1-10 µM |
| PGE₂ Production IC₅₀ | Data not available | ~1-10 nM | ~0.1-1 µM | ~0.01-0.1 µM |
| TNF-α Release IC₅₀ | Data not available | ~1-20 nM | >100 µM | >100 µM |
| IL-6 Release IC₅₀ | Data not available | ~1-15 nM | >100 µM | >100 µM |
| COX-2 Expression | Potentially Inhibits (Inferred) | Inhibits | No direct effect on expression | No direct effect on expression |
| iNOS Expression | Potentially Inhibits (Inferred) | Inhibits | No direct effect on expression | No direct effect on expression |
Note: IC₅₀ values can vary significantly based on the specific cell type, stimulus concentration, and experimental conditions. The values presented are approximate ranges collated from various studies for comparative purposes.
Experimental Protocols
The data presented above are typically generated using a series of standardized in vitro assays. Below are the detailed methodologies for these key experiments.
Cell Culture and Inflammatory Stimulation
-
Cell Line : RAW 264.7 murine macrophages are commonly used.
-
Culture Conditions : Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Stimulation : To induce an inflammatory response, cells are typically seeded in plates and, after adherence, pre-treated with various concentrations of the test compounds (e.g., 4',5'-Dehydroisopsoralidin, Dexamethasone) for 1-2 hours. Subsequently, Lipopolysaccharide (LPS) from E. coli (e.g., at 1 µg/mL) is added to the culture medium to stimulate inflammation for a specified duration (e.g., 24 hours).[19][20]
Caption: General workflow for in vitro anti-inflammatory screening assays.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the concentration of nitrite (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant.
-
Reagent Preparation : Prepare Griess Reagent by mixing equal volumes of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Procedure :
-
Transfer 50-100 µL of cell culture supernatant to a new 96-well plate.
-
Add an equal volume of Griess Reagent to each well.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Measurement : Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined by comparison with a standard curve prepared using known concentrations of sodium nitrite.[19][21]
Cytokine and Prostaglandin E₂ (PGE₂) Measurement (ELISA)
The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and PGE₂ in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Plate Coating : A 96-well plate is coated with a capture antibody specific for the target molecule (e.g., anti-TNF-α antibody).
-
Sample Addition : Supernatants and standards are added to the wells and incubated.
-
Detection : A detection antibody, often conjugated to an enzyme like horseradish peroxidase (HRP), is added.
-
Substrate Addition : A substrate solution is added, which reacts with the enzyme to produce a colored product.
-
Measurement : The reaction is stopped, and the absorbance is measured at a specific wavelength. The concentration is calculated from a standard curve.[19]
Western Blot Analysis for iNOS and COX-2 Protein Expression
This technique is used to determine the levels of specific proteins within the cells.
-
Cell Lysis : After treatment, cells are washed and lysed to extract total protein.
-
Protein Quantification : The total protein concentration is determined using an assay like the Bradford or BCA assay.
-
Electrophoresis : Equal amounts of protein are separated by size using SDS-PAGE.
-
Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is incubated with primary antibodies specific to iNOS, COX-2, or a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software.[22]
Caption: Mechanism of action for COX-inhibiting NSAIDs.
Summary and Conclusion
This guide provides a comparative framework for evaluating 4',5'-Dehydroisopsoralidin against standard anti-inflammatory drugs.
-
Dexamethasone remains one of the most potent anti-inflammatory agents due to its broad-spectrum action on multiple genomic and non-genomic pathways, effectively shutting down the expression of key inflammatory mediators.
-
Indomethacin and Celecoxib act more specifically by targeting the cyclooxygenase enzymes to inhibit prostaglandin synthesis. The selectivity of Celecoxib for COX-2 offers a potential advantage in reducing gastrointestinal side effects.[14][16]
-
4',5'-Dehydroisopsoralidin presents a potentially novel mechanism of action. Its reported activity as a β-glucuronidase inhibitor and inferred action on the NF-κB pathway suggest it may offer a different therapeutic approach.[1][2]
Further research is required to fully elucidate the molecular targets of 4',5'-Dehydroisopsoralidin and to generate comprehensive quantitative data (IC₅₀ values) for its effects on a wide range of inflammatory markers. Such data will be crucial for accurately positioning its therapeutic potential relative to existing anti-inflammatory drugs. The experimental protocols detailed herein provide a robust foundation for conducting these future comparative studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Pharmacological Activities of Psoralidin: A Comprehensive Review of the Molecular Mechanisms of Action [frontiersin.org]
- 3. Inhibition of NF-κB transcriptional activation in HepG2 cells by diterpenoids from the soft coral Sinularia maxima - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 7. esmed.org [esmed.org]
- 8. The five Rs of glucocorticoid action during inflammation: ready, reinforce, repress, resolve, and restore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indometacin - Wikipedia [en.wikipedia.org]
- 10. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 12. drugs.com [drugs.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Celecoxib - Wikipedia [en.wikipedia.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 17. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. arthritis.ca [arthritis.ca]
- 19. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-Inflammatory Activity of Peptides from Ruditapes philippinarum in Lipopolysaccharide-Induced RAW264.7 Cells and Mice [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Attenuation of Lipopolysaccharide-Induced Inflammatory Responses through Inhibition of the NF-κB Pathway and the Increased NRF2 Level by a Flavonol-Enriched n-Butanol Fraction from Uvaria alba - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Enzyme Inhibition Specificity of 4',5'-Dehydroisopsoralidin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzyme inhibition profile of 4',5'-Dehydroisopsoralidin, focusing on its specificity. The information is compiled from published experimental data to assist researchers in evaluating its potential as a selective inhibitor.
Executive Summary
4',5'-Dehydroisopsoralidin, a natural furanocoumarin, has demonstrated significant inhibitory activity against xanthine oxidase (XO) and has also been reported to affect the PI3K/Akt/mTOR signaling pathway. This guide compares its potency and selectivity against these targets with other established inhibitors and provides detailed experimental protocols for validation.
Comparative Inhibition Data
The following tables summarize the inhibitory concentrations (IC50) of 4',5'-Dehydroisopsoralidin against various enzymes compared to well-known inhibitors.
Table 1: Xanthine Oxidase Inhibition
| Inhibitor | IC50 (µM) | Inhibition Type |
| 4',5'-Dehydroisopsoralidin | 1.71 | Reversible, Competitive |
| Allopurinol | 8.32 | Competitive |
| Febuxostat | 0.018 | Non-competitive |
Table 2: PI3K/Akt/mTOR Pathway and Other Enzyme Inhibition
| Target Enzyme | Inhibitor | IC50 (µM) |
| PI3K | 4',5'-Dehydroisopsoralidin | Qualitative Inhibition Reported |
| Wortmannin | 0.005 | |
| mTOR | 4',5'-Dehydroisopsoralidin | Qualitative Inhibition Reported |
| Rapamycin | 0.0001 | |
| MAO-A | 4',5'-Dehydroisopsoralidin | > 100 |
| MAO-B | 4',5'-Dehydroisopsoralidin | > 100 |
Experimental Protocols
1. In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines the determination of xanthine oxidase inhibitory activity.
-
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine (substrate)
-
Phosphate buffer (pH 7.5)
-
Test compound (4',5'-Dehydroisopsoralidin)
-
Allopurinol (positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound and controls in DMSO.
-
In a 96-well plate, add 50 µL of various concentrations of the test compound.
-
Add 100 µL of 0.1 mM xanthine solution to each well.
-
Add 50 µL of 0.2 U/mL xanthine oxidase solution to initiate the reaction.
-
Incubate the plate at 25°C for 30 minutes.
-
Measure the absorbance at 295 nm, which corresponds to the formation of uric acid.
-
The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Western Blot Analysis for PI3K/Akt/mTOR Pathway
This protocol details the assessment of protein phosphorylation in a cellular context.
-
Materials:
-
Cell line of interest (e.g., cancer cell line)
-
Cell culture medium and supplements
-
Test compound (4',5'-Dehydroisopsoralidin)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescence substrate
-
-
Procedure:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Treat cells with various concentrations of 4',5'-Dehydroisopsoralidin for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative phosphorylation levels.
-
Visualizations
Caption: Experimental workflow for validating enzyme inhibition specificity.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Structure-Activity Relationship of 4',5'-Dehydroisopsoralidin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Comparative Biological Activities of Furanocoumarin Analogs
The biological activity of furanocoumarin derivatives is significantly influenced by the nature and position of substituents on the core scaffold. Alterations in the substitution pattern can modulate activities such as cytotoxicity against cancer cell lines and inhibition of enzymes like cytochrome P450s.
Table 1: General Structure-Activity Relationship Trends for Furanocoumarin Analogs
| Structural Modification | Observed Effect on Biological Activity | Relevant Biological Target/Assay |
| Substitution at C5 | The presence of a methyl group (CH3) at the C5 position has been observed to enhance antitumor properties. | Cytotoxicity assays against various cancer cell lines. |
| Nature of Substituent | The specific functional groups attached to the furanocoumarin core dictate the potency and selectivity of the biological effects. | Varies depending on the target (e.g., enzyme inhibition, receptor binding). |
| Overall Molecular Properties | Physicochemical properties such as lipophilicity, molecular volume, and electronic properties play a crucial role in the interaction with biological targets. | Quantitative Structure-Activity Relationship (QSAR) studies. |
Experimental Protocols
To facilitate the evaluation of novel 4',5'-Dehydroisopsoralidin analogs, detailed protocols for key in vitro assays are provided below.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 4',5'-Dehydroisopsoralidin analogs and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Evaluation of Apoptosis: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is a technique used to detect specific proteins in a sample. It can be employed to investigate the effect of 4',5'-Dehydroisopsoralidin analogs on the expression of key proteins involved in the apoptotic signaling pathway.
Protocol:
-
Cell Lysis: Treat cells with the test compounds for a specified time, then harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis-related proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein expression levels.
Signaling Pathways
The biological effects of furanocoumarins, including potential anticancer and anti-inflammatory activities, are often mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of novel 4',5'-Dehydroisopsoralidin analogs.
Caption: Proposed mechanism of apoptosis induction by 4',5'-Dehydroisopsoralidin analogs.
Caption: General experimental workflow for SAR studies of 4',5'-Dehydroisopsoralidin analogs.
Conclusion
The development of novel 4',5'-Dehydroisopsoralidin analogs holds promise for the discovery of new therapeutic agents. A systematic approach to their synthesis and biological evaluation, guided by the principles of structure-activity relationships, is essential. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to investigate the potential of these compounds. Further studies focused on generating quantitative data for a diverse series of 4',5'-Dehydroisopsoralidin analogs are necessary to build a comprehensive understanding of their SAR and to identify lead candidates for further development.
References
Safety Operating Guide
Personal protective equipment for handling 4'',5''-Dehydroisopsoralidin
Disclaimer: This document provides essential safety and logistical information for handling 4'',5''-Dehydroisopsoralidin in a research setting. As no specific Safety Data Sheet (SDS) is currently available for this compound, the following guidance is based on the prudent practice of treating substances with unknown toxicity as potentially hazardous.[1][2][3] Researchers, scientists, and drug development professionals should always supplement this information with a thorough risk assessment for their specific experimental conditions and adhere to their institution's safety protocols.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Recommended PPE | Rationale |
| Handling Solid Compound (e.g., weighing, aliquoting) | - Disposable lab coat with long sleeves and tight cuffs- Double nitrile gloves- ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles- Face shield (if splash hazard exists)- N95 respirator or higher (e.g., PAPR) | To prevent skin contact with the potent powder and inhalation of fine particles.[4] A double barrier of gloves is recommended for handling highly potent compounds.[5] Respiratory protection is crucial as the inhalation toxicity is unknown.[1] |
| Preparing Solutions | - Disposable lab coat with long sleeves and tight cuffs- Nitrile gloves- Chemical splash goggles | To protect against accidental splashes of the chemical solution.[3] |
| In Vivo Administration | - Disposable lab coat- Nitrile gloves- Safety glasses | To prevent incidental contact during the administration process. |
| Cleaning and Decontamination | - Chemical-resistant gown or apron- Heavy-duty nitrile or butyl rubber gloves- Chemical splash goggles | To protect against splashes of cleaning solutions and potential residual contamination. |
| Waste Disposal | - Disposable lab coat- Nitrile gloves- Safety glasses | To prevent contact with contaminated waste materials. |
Operational Plan
A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
Based on supplier recommendations, store the powder at -20°C for long-term stability.
-
Clearly label the storage location with the compound's name and any known hazard warnings.[3]
2. Handling:
-
All work with the solid form of this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[1][4]
-
Before handling, ensure that all necessary PPE is readily available and in good condition.
-
Use dedicated spatulas and weighing boats for handling the powder.
-
Clean all equipment and the work area thoroughly after each use.
3. Solution Preparation:
-
When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.
-
Ensure the chosen solvent is compatible with the compound and the experimental procedure.
-
Cap and seal solution containers tightly and label them clearly with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Contaminated Materials:
-
All disposable items that have come into contact with the compound, such as gloves, weighing papers, pipette tips, and lab coats, should be considered contaminated waste.
-
Collect these materials in a designated, sealed hazardous waste bag or container.[7]
-
-
Disposal Procedure:
Experimental Protocol: Preparation of a Solution for In Vivo Studies
This protocol provides a general guideline for preparing a solution of this compound for research purposes, based on common laboratory practices for preparing solutions from a solid compound.[11][12][13]
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, ethanol, saline, as determined by experimental requirements)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Determine the required concentration and volume: Calculate the mass of this compound needed based on the desired final concentration and volume of the solution.
-
Weigh the compound: In a chemical fume hood or ventilated enclosure, carefully weigh the required amount of this compound powder onto a weighing paper or directly into a sterile microcentrifuge tube.
-
Add the solvent: Using a calibrated pipette, add the appropriate volume of the chosen solvent to the tube containing the powder.
-
Dissolve the compound: Close the tube tightly and vortex the mixture until the powder is completely dissolved. Gentle heating or sonication may be required for some compounds, but this should be tested on a small scale first to ensure it does not affect the compound's stability.
-
Sterilization (if required): If the solution needs to be sterile for in vivo use, it can be filtered through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the prepared solution at the recommended temperature (e.g., -80°C for long-term storage in a solvent) in a clearly labeled, sealed container.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 3. twu.edu [twu.edu]
- 4. pharmtech.com [pharmtech.com]
- 5. content.siegfried.ch [content.siegfried.ch]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 9. epa.gov [epa.gov]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. flinnsci.com [flinnsci.com]
- 13. mgel.msstate.edu [mgel.msstate.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
